molecular formula C16H13F3N3NaO2S B1662234 Lansoprazole Sodium CAS No. 226904-00-3

Lansoprazole Sodium

Cat. No.: B1662234
CAS No.: 226904-00-3
M. Wt: 391.3 g/mol
InChI Key: OTGPYEHFRKGRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lansoprazole sodium is a research-grade proton pump inhibitor (PPI) valuable for gastrointestinal and metabolic studies. As an active pharmaceutical ingredient, its primary research application lies in investigating the final step of gastric acid secretion. Lansoprazole is a prodrug that undergoes activation in acidic environments to form a cyclic sulfenamide. This active metabolite covalently binds to cysteine residues on the (H+, K+)-ATPase enzyme (the proton pump) on the parietal cell membrane, thereby irreversibly inhibiting acid secretion into the gastric lumen . This mechanism is central to studies on acid-related disorders, including peptic ulcers and gastroesophageal reflux disease (GERD) . From a formulation research perspective, the sodium salt form can offer improved handling and stability characteristics. Lansoprazole is inherently unstable in acidic conditions , making its stabilization a key area of investigation. Studies have shown that incorporating alkaline stabilizers, such as sodium carbonate, is critical to protecting the drug from degradation in solid dosage forms and is a common focus in pharmaceutical development research . Beyond its classical role in acid suppression, this compound is also a tool for exploring emerging research areas. Population studies have suggested its use is associated with a relatively lower risk of gout compared to other PPIs, potentially due to its unique effects on adipogenesis and insulin resistance . This opens avenues for investigating the metabolic intersections between acid suppression, insulin sensitivity, and uric acid regulation. This product is provided For Research Use Only . It is strictly not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

IUPAC Name

sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGPYEHFRKGRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226904-00-3
Record name Lansoprazole sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226904003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LANSOPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV9NY1U369
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Biological Evaluation of Novel Lansoprazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, operates through the irreversible inhibition of the gastric H+/K+ ATPase, commonly known as the proton pump.[1] This technical guide provides a comprehensive overview of the synthesis of novel lansoprazole derivatives and an in-depth analysis of their biological activities. It is designed to serve as a resource for researchers and professionals engaged in the discovery and development of new anti-ulcer and gastroprotective agents. This document details synthetic methodologies, presents key biological data in a comparative format, and elucidates the underlying mechanisms of action, including both acid-dependent and -independent pathways.

Introduction to Lansoprazole and its Derivatives

Lansoprazole is a member of the proton pump inhibitor (PPI) class of drugs, characterized by a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group.[2] Its therapeutic efficacy stems from its ability to covalently bind to and inactivate the H+/K+ ATPase in gastric parietal cells, the final step in gastric acid secretion.[3] The development of novel lansoprazole derivatives is driven by the pursuit of compounds with improved pharmacokinetic profiles, enhanced potency, greater selectivity, and additional therapeutic benefits, such as direct anti-Helicobacter pylori activity or augmented gastroprotective effects independent of acid suppression.[4][5]

General Synthetic Scheme

The synthesis of lansoprazole and its derivatives generally follows a convergent approach, involving two key intermediates: a substituted 2-mercaptobenzimidazole and a substituted 2-(chloromethyl)pyridine. The core synthetic strategy can be summarized in two main steps:

  • Thioether Formation: Condensation of the 2-mercaptobenzimidazole with the 2-(chloromethyl)pyridine derivative to form the thioether intermediate.

  • Oxidation: Oxidation of the thioether to the corresponding sulfoxide, which is the active pharmacophore.

The general synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Reaction cluster_3 Final Step o-phenylenediamine o-phenylenediamine 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole o-phenylenediamine->2-Mercaptobenzimidazole CS2, KOH Substituted Pyridine Substituted Pyridine 2-(Chloromethyl)pyridine derivative 2-(Chloromethyl)pyridine derivative Substituted Pyridine->2-(Chloromethyl)pyridine derivative Multi-step synthesis Thioether Formation Thioether Formation 2-Mercaptobenzimidazole->Thioether Formation 2-(Chloromethyl)pyridine derivative->Thioether Formation Thioether Intermediate Thioether Intermediate Thioether Formation->Thioether Intermediate Oxidation Oxidation Thioether Intermediate->Oxidation Oxidizing Agent (e.g., m-CPBA) Lansoprazole Derivative Lansoprazole Derivative Oxidation->Lansoprazole Derivative

General Synthetic Workflow for Lansoprazole Derivatives.

Detailed Experimental Protocols

Synthesis of 2-Mercaptobenzimidazole

This protocol describes the synthesis of the benzimidazole core, a key intermediate.

Materials:

  • o-Phenylenediamine

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Methanol

  • Water

  • Glacial acetic acid

Procedure:

  • Dissolve potassium hydroxide in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add o-phenylenediamine to the solution and stir until dissolved.

  • Slowly add carbon disulfide to the mixture. The reaction is exothermic.

  • Reflux the reaction mixture for 3-4 hours.

  • After reflux, cool the mixture and add water and glacial acetic acid.[6]

  • The product, 2-mercaptobenzimidazole, will precipitate. Collect the solid by filtration, wash with water, and dry.

Synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

This protocol outlines the preparation of the substituted pyridine moiety for lansoprazole.

Materials:

  • 2,3-Lutidine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Nitrating mixture (fuming nitric acid and sulfuric acid)

  • 2,2,2-Trifluoroethanol

  • Potassium carbonate

  • Thionyl chloride

Procedure:

  • Oxidize 2,3-lutidine with an oxidizing agent like m-CPBA to form 2,3-lutidine-N-oxide.

  • Nitrate the N-oxide using a nitrating mixture to introduce a nitro group at the 4-position.

  • React the 4-nitro derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to yield 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.[7]

  • Rearrange the N-oxide and subsequently chlorinate the methyl group at the 2-position using thionyl chloride to afford the final product.

Synthesis of Lansoprazole Thioether Intermediate

Materials:

  • 2-Mercaptobenzimidazole

  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

  • Sodium hydroxide or potassium hydroxide

  • Methanol or ethanol

Procedure:

  • In a reaction vessel, dissolve 2-mercaptobenzimidazole in an alkaline solution of methanol or water.[8]

  • Add a solution of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 10-45°C) for 0.6-3 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the thioether intermediate can be isolated by precipitation or extraction.

Oxidation to Lansoprazole

Materials:

  • Lansoprazole thioether intermediate

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

  • A suitable solvent (e.g., chloroform, ethyl acetate)

  • Sodium bicarbonate solution

Procedure:

  • Dissolve the thioether intermediate in a suitable solvent and cool the solution to a low temperature (e.g., -10°C to 0°C).[9]

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA) to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Isolate the crude lansoprazole by extraction and subsequent evaporation of the solvent. The crude product can be purified by recrystallization.

Biological Activity of Novel Lansoprazole Derivatives

The biological evaluation of novel lansoprazole derivatives primarily focuses on their anti-ulcer and H+/K+ ATPase inhibitory activities. Additional screenings often include assessing their efficacy against Helicobacter pylori.

H+/K+ ATPase Inhibition Assay

This in vitro assay determines the potency of the synthesized compounds in inhibiting the proton pump.

Protocol:

  • Enzyme Preparation: Prepare H+/K+ ATPase-rich microsomes from the gastric mucosa of a suitable animal model (e.g., rabbit or hog).

  • Incubation: Pre-incubate the microsomal preparation with varying concentrations of the test compounds at 37°C.

  • Reaction Initiation: Initiate the ATPase reaction by adding ATP.

  • Phosphate Determination: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis. This is often done using a colorimetric method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Anti-Ulcer Activity Models

4.2.1. Aspirin-Induced Ulcer Model

  • Fast the experimental animals (e.g., rats) for 24 hours with free access to water.

  • Administer the test compounds or a standard drug (e.g., lansoprazole) orally.

  • After a specific time (e.g., 30 minutes), induce ulcers by oral administration of a high dose of aspirin.

  • After a few hours, sacrifice the animals and excise their stomachs.

  • Open the stomachs along the greater curvature and score the ulcers based on their number and severity.

  • Calculate the ulcer index and the percentage of ulcer inhibition.[6]

4.2.2. Ethanol-Induced Gastric Ulcer Model

  • Fast the animals for 18-24 hours.

  • Administer the test compounds orally.

  • After 30-60 minutes, administer absolute ethanol orally to induce gastric lesions.[10]

  • After 1 hour, sacrifice the animals and evaluate the gastric mucosal damage as described above.

Anti-Helicobacter pylori Activity

The minimum inhibitory concentration (MIC) is determined to assess the antibacterial activity of the derivatives against H. pylori.

Protocol:

  • Prepare a series of dilutions of the test compounds in a suitable growth medium.

  • Inoculate the medium with a standardized suspension of H. pylori.

  • Incubate the cultures under microaerophilic conditions.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Data Presentation: Biological Activity of Novel Benzimidazole Derivatives

The following tables summarize the quantitative biological data for a series of newly synthesized benzimidazole derivatives.

Table 1: Anti-Ulcer Activity of Substituted Benzimidazole Derivatives (Aspirin-Induced Model)

Compound IDSubstituent(s)% Ulcer Inhibition
54a 2-methyl, 6-ethyl pyrimidinyl45.20%
54b 2-methyl, 6-propyl pyrimidinyl15.99%
54c 2-methyl, 6-butyl pyrimidinyl74.03%
54d 2-methyl, 6-phenyl pyrimidinyl41.20%
54e 2-ethyl, 6-methyl pyrimidinyl52.68%
54f 2-ethyl, 6-propyl pyrimidinyl72.87%
54i 2-ethyl, 6-butyl pyrimidinyl, 5-nitro75.15%
Lansoprazole Standard78.65%

Data sourced from Khan and Farooqui, 2021.[6]

Table 2: H+/K+ ATPase Inhibitory Activity of Substituted Benzimidazole Derivatives

Compound IDSubstituent(s)% Inhibition
54c 2-methyl, 6-butyl pyrimidinyl88.88%
54d 2-methyl, 6-phenyl pyrimidinyl91.03%
54f 2-ethyl, 6-propyl pyrimidinyl86.48%
54g 2-ethyl, 6-methyl pyrimidinyl, 5-nitro84.21%
Lansoprazole Standard94.62%

Data sourced from Khan and Farooqui, 2021.[6]

Table 3: Anti-Helicobacter pylori Activity of Lansoprazole and Related Compounds

CompoundMIC90 (µg/mL)
Lansoprazole 6.25
Omeprazole 25
Pantoprazole 100

MIC90: Minimum inhibitory concentration for 90% of strains. Data sourced from Nakao et al., 1997.[8]

Signaling Pathways and Mechanism of Action

Acid-Dependent Pathway: Proton Pump Inhibition

The primary mechanism of action of lansoprazole and its derivatives is the inhibition of the H+/K+ ATPase in gastric parietal cells. This process is acid-activated.

G Lansoprazole (Prodrug) Lansoprazole (Prodrug) Acidic Canaliculus of Parietal Cell Acidic Canaliculus of Parietal Cell Lansoprazole (Prodrug)->Acidic Canaliculus of Parietal Cell Accumulation Activated Sulfenamide Intermediate Activated Sulfenamide Intermediate Acidic Canaliculus of Parietal Cell->Activated Sulfenamide Intermediate Protonation & Rearrangement H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Activated Sulfenamide Intermediate->H+/K+ ATPase (Proton Pump) Covalent disulfide bond formation with Cysteine residues Inhibition of H+ Secretion Inhibition of H+ Secretion H+/K+ ATPase (Proton Pump)->Inhibition of H+ Secretion Inactivation G Lansoprazole Lansoprazole Keap1 Keap1 Lansoprazole->Keap1 Oxidation of Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE ARE Nrf2->ARE Nuclear Translocation & Binding ARE (Antioxidant Response Element) ARE (Antioxidant Response Element) HO-1 Gene Transcription HO-1 Gene Transcription Antioxidant Effect Antioxidant Effect HO-1 Gene Transcription->Antioxidant Effect Increased HO-1 Protein ARE->HO-1 Gene Transcription Activation G Bacterial Components (e.g., LPS) Bacterial Components (e.g., LPS) TLR Toll-like Receptor Bacterial Components (e.g., LPS)->TLR NF-kB Pathway NF-kB Pathway TLR->NF-kB Pathway ERK Pathway ERK Pathway TLR->ERK Pathway Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NF-kB Pathway->Pro-inflammatory Cytokine Production (TNF-α, IL-1β) ERK Pathway->Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Lansoprazole Lansoprazole Lansoprazole->NF-kB Pathway Inhibition Lansoprazole->ERK Pathway Inhibition

References

Lansoprazole's Impact on Cellular Oxidative Stress Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily recognized for its potent inhibition of gastric H+/K+-ATPase, the final step in gastric acid secretion.[1][2][3] Its clinical applications include the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1] Beyond its acid-suppressing effects, a growing body of evidence reveals that lansoprazole possesses significant antioxidant properties, exerting a protective role against cellular oxidative stress.[4][5][6][7] This technical guide provides an in-depth analysis of the molecular mechanisms through which lansoprazole modulates cellular oxidative stress pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Lansoprazole-Mediated Antioxidant Effects

Lansoprazole's antioxidant activity is multifaceted, primarily revolving around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, direct scavenging of reactive oxygen species (ROS), and the modulation of endogenous antioxidant enzyme systems.[4][6][8] These effects are independent of its acid-inhibitory function.[4][6]

Activation of the Nrf2/ARE Signaling Pathway

A pivotal mechanism of lansoprazole's antioxidant action is the induction of the Nrf2/Antioxidant Response Element (ARE) pathway.[4][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation.[4] Lansoprazole has been shown to induce the transcription of Nrf2 mRNA and the translation of Nrf2 protein, without altering Keap1 levels.[8][9] This leads to the translocation of Nrf2 into the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and phase II detoxifying enzyme genes, initiating their transcription.[8][9]

Studies have demonstrated that lansoprazole upregulates the expression of several Nrf2-dependent genes, including:

  • Heme oxygenase-1 (HO-1)[8][9]

  • NAD(P)H quinone oxidoreductase-1 (NQO1)[8][9]

  • Glutathione S-transferase A2 (GSTA2)[8][9]

  • UDP glucuronosyltransferase 1 family polypeptide A6 (UGT1A6)[8][9]

Furthermore, the activation of the Nrf2 pathway by lansoprazole has been linked to the upstream p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4][6] Lansoprazole promotes the phosphorylation of p38 MAPK, which in turn appears to be essential for Nrf2 activation and the subsequent cytoprotective effects against oxidative insults like those induced by cisplatin.[4][6] The aryl hydrocarbon receptor (AhR)-cytochrome P450 1A1 (Cyp1a1) pathway has also been implicated in the upstream regulation of Nrf2 mRNA by lansoprazole.[8][9]

Reduction of Mitochondrial Reactive Oxygen Species (ROS) and Lipid Peroxidation

Lansoprazole has demonstrated a direct effect on mitigating mitochondrial ROS production.[10] In models of NSAID-induced gastric injury, lansoprazole pretreatment was found to inhibit the leakage of superoxide from mitochondria.[10] This effect is crucial as mitochondrial dysfunction is a significant source of cellular ROS.[10] By reducing mitochondrial superoxide production, lansoprazole helps maintain the mitochondrial transmembrane potential.[10][11]

A direct consequence of reduced ROS levels is the inhibition of lipid peroxidation.[10] Lansoprazole has been shown to decrease the levels of malondialdehyde (MDA) and 8-iso-prostaglandin F(2alpha), which are markers of lipid peroxidation, in response to oxidative challenges.[12][13] This protective effect on cell membranes is a key aspect of its antioxidant capacity.

Modulation of Antioxidant Enzyme Activity

Beyond the Nrf2-mediated induction of antioxidant genes, lansoprazole can also directly influence the activity of several crucial antioxidant enzymes. In studies involving ethanol-HCl-induced gastric and hepatic injury, lansoprazole pretreatment led to an increase in the activity of:

  • Superoxide Dismutase (SOD)[12]

  • Catalase[12]

  • Glutathione Reductase[12]

  • Glutathione S-Transferase (GST)[12]

Concurrently, lansoprazole treatment was associated with an increase in the levels of reduced glutathione (GSH), a critical non-enzymatic antioxidant.[12]

Quantitative Data on Lansoprazole's Effects

The following tables summarize the quantitative findings from key studies investigating the impact of lansoprazole on markers of oxidative stress.

Table 1: Effect of Lansoprazole on Nrf2 Pathway Gene and Protein Expression in Rat Liver

ParameterTreatment Group (Lansoprazole Dose)Fold Change vs. ControlTime PointReference
Nrf2 mRNA 100 mg/kg (oral)~2-fold increase3 hours[9]
Nrf2 Protein 100 mg/kg (oral)~5-fold increase6 hours[9]
HO-1 Protein 100 mg/kg (oral)~3-fold increase6 hours[9]
Nrf2 Protein 30 mg/kg/day (subcutaneous, 7 days)~2-fold increase7 days[9]
HO-1 Protein 30 mg/kg/day (subcutaneous, 7 days)~2-fold increase7 days[9]

Table 2: Effect of Lansoprazole on Cell Viability and Oxidative Stress Markers in RGM1 Cells

ParameterConditionLansoprazole Pretreatment% ChangeReference
Cell Viability Indomethacin (750 µM)10 µM14.2% inhibition of viability loss[10]
Cell Viability Indomethacin (750 µM)30 µM14.4% inhibition of viability loss[10]
Lipid Peroxidation IndomethacinYesSignificant reduction[10]
Mitochondrial Superoxide IndomethacinYesSignificant reduction[10]

Table 3: Effect of Lansoprazole on Antioxidant Enzyme Activity in Rat Gastric Mucosa and Liver (Ethanol-HCl Injury Model)

Enzyme/MoleculeTissueLansoprazole PretreatmentOutcomeReference
Malondialdehyde (MDA) Gastric Mucosa & LiverYesDecrease[12]
Superoxide Dismutase (SOD) Gastric Mucosa & LiverYesIncrease[12]
Catalase Gastric Mucosa & LiverYesIncrease[12]
Reduced Glutathione (GSH) Gastric Mucosa & LiverYesIncrease[12]
Glutathione Reductase Gastric Mucosa & LiverYesIncrease[12]
Glutathione S-Transferase (GST) Gastric Mucosa & LiverYesIncrease[12]

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature on lansoprazole and oxidative stress.

Protocol 1: In Vivo Animal Model of Hepatic Oxidative Stress
  • Animal Model: Male Wistar rats.

  • Treatment:

    • Oral administration of lansoprazole (10-100 mg/kg) or vehicle.

    • Alternatively, subcutaneous administration of lansoprazole (30 mg/kg/day) for 7 consecutive days.

  • Induction of Injury: Intraperitoneal injection of thioacetamide (500 mg/kg) to induce acute hepatic damage.[8][9]

  • Sample Collection: Livers are harvested at specified time points (e.g., 3 and 6 hours after a single dose) for analysis.[9]

  • Analysis:

    • Quantitative RT-PCR: Total RNA is extracted from liver tissue, reverse transcribed to cDNA, and used for quantitative PCR to measure mRNA levels of Nrf2, Keap1, HO-1, Nqo1, Gsta2, and Ugt1a6.[8][9]

    • Western Blotting: Liver lysates are prepared, and proteins are separated by SDS-PAGE. Blots are probed with specific antibodies to detect and quantify Nrf2, Keap1, and HO-1 proteins.[8][9] Nuclear and cytoplasmic fractions can be isolated to assess Nrf2 translocation.

    • Immunohistochemistry: Liver sections are stained with antibodies against Nrf2 and HO-1 to visualize protein expression and localization within hepatocytes.[9]

Protocol 2: In Vitro Cell Culture Model of Oxidative Injury
  • Cell Line: Rat liver epithelial RL34 cells or rat gastric mucosal RGM1 cells.[4][10]

  • Cell Culture: Cells are maintained in appropriate culture medium and conditions.

  • Treatment:

    • Pretreatment with lansoprazole at various concentrations (e.g., 1-100 µM) for a specified duration (e.g., 3 or 24 hours).[10][14]

    • Induction of cytotoxicity with an oxidizing agent such as cisplatin (e.g., 20 µM) or indomethacin (e.g., 750 µM).[10][14]

  • Analysis:

    • Cell Viability Assay: Cell viability is assessed using methods like the MTS assay to quantify the protective effect of lansoprazole.[14]

    • Luciferase Reporter Assay: Cells are transfected with a reporter construct containing the Antioxidant Response Element (ARE) linked to a luciferase gene to measure Nrf2 transcriptional activity.[4][6]

    • siRNA Knockdown: To confirm the role of Nrf2, cells are transfected with siRNA targeting Nrf2 to silence its expression before lansoprazole and cisplatin treatment.[4][6][14]

    • Measurement of Lipid Peroxidation: Cellular lipid peroxidation can be measured using fluorescent probes like diphenyl-1-pyrenylphosphine (DPPP).[10]

Protocol 3: Measurement of Mitochondrial Superoxide Production
  • Method: Electron Spin Resonance (ESR) Spectroscopy.[10]

  • Procedure:

    • RGM1 cells are pretreated with lansoprazole, followed by treatment with indomethacin.

    • Mitochondria are isolated from the cells using a commercial kit.

    • The mitochondrial pellet is resuspended in a solution containing respiratory substrates (succinate, glutamate, malate), NADH, and a spin trapping agent such as 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (CYPMPO).[10]

    • The ESR spectrum is recorded to detect the formation of the CYPMPO-superoxide adduct, providing a measure of superoxide production.[10]

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental designs discussed.

lansoprazole_nrf2_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lansoprazole Lansoprazole p38_mapk p38 MAPK lansoprazole->p38_mapk Activates ahr AhR lansoprazole->ahr Activates p_p38_mapk p-p38 MAPK (Active) p38_mapk->p_p38_mapk nrf2_inactive Nrf2 p_p38_mapk->nrf2_inactive Promotes dissociation keap1 Keap1 keap1->nrf2_inactive Sequesters nrf2_active Nrf2 nrf2_inactive->nrf2_active Translocation cyp1a1 Cyp1a1 ahr->cyp1a1 Induces cyp1a1->nrf2_inactive Upregulates mRNA are ARE nrf2_active->are Binds antioxidant_genes Antioxidant Genes (HO-1, NQO1, GSTA2) are->antioxidant_genes Induces Transcription

Caption: Lansoprazole activates the Nrf2/ARE pathway via p38 MAPK and AhR/Cyp1a1.

lansoprazole_mitochondrial_ros cluster_cell Gastric Epithelial Cell nsaid NSAID (e.g., Indomethacin) mitochondrion Mitochondrion nsaid->mitochondrion Induces dysfunction ros Superoxide (O2-) mitochondrion->ros Increases leakage lipid_peroxidation Lipid Peroxidation (MDA, 8-iso-PGF2α) ros->lipid_peroxidation Causes cell_injury Cellular Injury lipid_peroxidation->cell_injury Leads to lansoprazole Lansoprazole lansoprazole->mitochondrion Inhibits O2- production lansoprazole->lipid_peroxidation Inhibits protection Cytoprotection lansoprazole->protection protection->cell_injury Prevents

Caption: Lansoprazole mitigates NSAID-induced cellular injury by inhibiting mitochondrial superoxide.

experimental_workflow cluster_analysis Downstream Analysis start Start: In Vitro or In Vivo Model treatment Treatment Groups: 1. Vehicle Control 2. Oxidative Stressor 3. Lansoprazole + Stressor start->treatment sample_collection Sample Collection (Cells or Tissues) treatment->sample_collection western_blot Western Blot (Nrf2, HO-1, p-p38) sample_collection->western_blot qpcr qRT-PCR (Nrf2, HO-1 mRNA) sample_collection->qpcr enzyme_assays Enzyme Activity Assays (SOD, Catalase, GSH) sample_collection->enzyme_assays ros_detection ROS/Lipid Peroxidation (ESR, MDA Assay) sample_collection->ros_detection results Data Analysis & Interpretation western_blot->results qpcr->results enzyme_assays->results ros_detection->results

References

The Emergence of Lansoprazole Analogues as Promising PET Imaging Agents for Tauopathies

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of neurodegenerative disease diagnostics is continually evolving, with a pressing need for sensitive and specific in vivo imaging tools. Among the most challenging targets is the abnormally aggregated tau protein, a hallmark of several neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease (AD) and Progressive Supranuclear Palsy (PSP). This technical guide explores the burgeoning potential of lansoprazole, a widely used proton pump inhibitor, and its analogues as high-affinity radiotracers for Positron Emission Tomography (PET) imaging of aggregated tau. Recent preclinical and early clinical investigations have repositioned this therapeutic agent into a promising diagnostic tool, offering a novel avenue for the noninvasive quantification of tau burden in the human brain.

From Gastric Acid Suppression to Neuroimaging: The Lansoprazole Scaffold

Lansoprazole's journey from a medication for acid-related gastrointestinal conditions to a potential diagnostic agent for neurodegenerative diseases is a compelling example of drug repurposing.[1][2] The core of its potential lies in the benzimidazole moiety within its structure, a chemical scaffold that has been identified as having a notable affinity for tau aggregates.[1][2][3] Researchers have capitalized on this characteristic, developing radiolabeled versions of lansoprazole and its derivatives to serve as PET tracers. These tracers are designed to cross the blood-brain barrier, selectively bind to tau deposits, and emit a positron signal that can be detected and quantified by PET scanners, thereby providing a window into the progression of tau pathology in living individuals.

Quantitative Profile of Lansoprazole-Based PET Tracers

The development of effective PET tracers hinges on several key quantitative parameters, including binding affinity, radiochemical yield, purity, and specific activity. The following tables summarize the reported data for the most promising lansoprazole-based radiotracers.

Table 1: Binding Affinity and Selectivity of Lansoprazole Analogues for Tau Aggregates

RadiotracerTargetBinding Affinity (Kd)Selectivity (Tau vs. Aβ)Reference
[11C]N-methyl lansoprazole ([11C]NML)Heparin-induced tau filaments (HITF)0.7 nM-[2][3]
[18F]N-methyl lansoprazole ([18F]NML)Heparin-induced tau filaments (HITF)0.7 nM11.7-fold[4]
[18F]N-methyl lansoprazole ([18F]NML)AD Tau (3R/4R)8.2 nM-[4]
[18F]N-methyl lansoprazole ([18F]NML)PSP Tau (4R)11.4 nM-[4]
LansoprazoleHeparin-induced tau filaments2.5 nM (Ki)-[4]

Table 2: Radiosynthesis and Physicochemical Properties of Lansoprazole-Based PET Tracers

RadiotracerRadiochemical Yield (RCY)Radiochemical PurityMolar Activity (Specific Activity)LogPReference
[11C]N-methyl lansoprazole ([11C]NML)4.6% (non-decay-corrected)>99%>15,000 Ci/mmol (555 GBq/μmol)2.18[1][3]
[18F]lansoprazole ([18F]LNS)0.5-14% (combined with byproduct)-~1,000 Ci/mmol (37 GBq/μmol)-[3]
[18F]N-methyl lansoprazole ([18F]NML)1-28%>97%120.1 ± 186.3 GBq/μmol-[3][4][5]

Experimental Protocols: A Closer Look at the Methodologies

The successful development and validation of these novel PET tracers involve a series of intricate experimental procedures, from their initial synthesis to their evaluation in biological systems.

Radiosynthesis of Lansoprazole Analogues

The introduction of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the lansoprazole molecule is a critical first step.

  • [¹¹C]N-methyl lansoprazole ([¹¹C]NML): The synthesis of [¹¹C]NML is typically achieved through the methylation of the benzimidazole nitrogen of lansoprazole.[1] This is accomplished using [¹¹C]methyl triflate ([¹¹C]MeOTf) in a rapid, one-step reaction.[1][2][3] The precursor, lansoprazole, is dissolved in a suitable solvent like tetrahydrofuran (THF) and reacted with [¹¹C]MeOTf.[1][2][3] The resulting radiolabeled product is then purified using semi-preparative high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE).[2][3]

  • [¹⁸F]lansoprazole ([¹⁸F]LNS) and [¹⁸F]N-methyl lansoprazole ([¹⁸F]NML): The longer half-life of ¹⁸F (109.77 minutes) compared to ¹¹C (20.38 minutes) makes it a more practical choice for widespread clinical use.[2][3] The radiosynthesis of ¹⁸F-labeled lansoprazole analogues has been achieved by targeting the trifluoromethyl group. A common strategy involves the radiofluorination of a corresponding gem-difluoro enol ether precursor.[4] This reaction is carried out using no-carrier-added [¹⁸F]fluoride in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 and a base such as potassium carbonate.[2][3] The reaction is quenched with a proton source to generate the [¹⁸F]trifluoromethyl group.[4] Purification is subsequently performed using semi-preparative HPLC and SPE.[2][3]

G cluster_synthesis Radiosynthesis of Lansoprazole Analogues lansoprazole Lansoprazole Precursor c11_reaction Methylation Reaction (in THF) lansoprazole->c11_reaction c11_reagent [11C]Methyl Triflate ([11C]MeOTf) c11_reagent->c11_reaction f18_precursor gem-Difluoro Enol Ether Precursor f18_reaction Radiofluorination Reaction (in DMSO) f18_precursor->f18_reaction f18_reagent [18F]Fluoride, K2CO3, Kryptofix 2.2.2 f18_reagent->f18_reaction purification Purification (HPLC, SPE) c11_reaction->purification f18_reaction->purification c11_product [11C]N-methyl lansoprazole ([11C]NML) f18_product [18F]Lansoprazole or [18F]N-methyl lansoprazole purification->c11_product Yields [11C]NML purification->f18_product Yields [18F] Analogues

Radiosynthesis workflow for lansoprazole-based PET tracers.
In Vitro Binding Assays

To ascertain the affinity and selectivity of the newly synthesized radiotracers, in vitro binding assays are performed. These experiments typically involve incubating the radiotracer with brain tissue homogenates from individuals with confirmed tau pathology (e.g., AD or PSP patients) or with synthetic tau fibrils. Competition binding assays, where increasing concentrations of a non-radiolabeled competitor are added, are used to determine the dissociation constant (Kd), a measure of binding affinity. To assess selectivity, similar binding assays are conducted using tissue or synthetic fibrils of other protein aggregates found in neurodegenerative diseases, most notably amyloid-beta (Aβ).

Autoradiography

Autoradiography provides a visual confirmation of the radiotracer's binding to tau pathology in post-mortem brain tissue sections. Thin sections of brain tissue from patients with tauopathies are incubated with the radiolabeled lansoprazole analogue. The sections are then exposed to a phosphor imaging plate or film, which captures the radioactive signal. The resulting images reveal the anatomical distribution of the radiotracer's binding, which can then be compared with the known distribution of tau pathology as confirmed by immunohistochemistry on adjacent tissue sections.[3] This technique is crucial for demonstrating that the tracer binds to the target of interest with high specificity.

In Vivo PET Imaging and Biodistribution Studies

The ultimate test of a PET tracer's utility is its performance in living organisms. Preclinical in vivo studies are conducted in animal models, typically rodents and non-human primates, to evaluate the tracer's ability to cross the blood-brain barrier, its pharmacokinetic profile, and its in-brain distribution. These studies involve injecting the radiotracer into the animal and acquiring a series of PET scans over time. The resulting dynamic images provide information on the tracer's uptake and clearance from the brain. Ex vivo biodistribution studies, where tissues are harvested at different time points after tracer injection and their radioactivity is measured, provide a more detailed quantitative assessment of the tracer's distribution throughout the body.[1] These studies also help in identifying potential off-target binding and estimating the radiation dosimetry for future human studies.[4][5]

G cluster_evaluation Preclinical Evaluation Workflow synthesis Radiotracer Synthesis and Purification in_vitro In Vitro Evaluation synthesis->in_vitro binding Binding Affinity Assays (Kd, Ki) in_vitro->binding autorad Autoradiography (Tissue Sections) in_vitro->autorad in_vivo In Vivo Evaluation rodent Rodent Studies (Biodistribution, MicroPET) in_vivo->rodent nhp Non-Human Primate PET in_vivo->nhp clinical First-in-Human Studies validation Clinical Validation clinical->validation binding->in_vivo autorad->in_vivo rodent->clinical nhp->clinical

Preclinical evaluation workflow for novel PET imaging agents.

First-in-Human Studies and Future Directions

Following promising preclinical results, the most viable candidates, such as [¹⁸F]NML, have advanced to first-in-human studies.[4][5] These initial clinical trials are designed to assess the safety, pharmacokinetics, and imaging characteristics of the tracer in healthy volunteers and in patients with tauopathies.[4][5] While early results for [¹⁸F]NML in humans have shown good brain uptake and reasonable pharmacokinetics, the brain retention in patients with AD and PSP was lower than anticipated, indicating that further optimization of the lansoprazole scaffold may be necessary.[4]

Despite these initial challenges in human trials, the research into lansoprazole and its analogues has significantly advanced the field of tau PET imaging. The high affinity and selectivity demonstrated in preclinical studies underscore the potential of the benzimidazole scaffold. Future research will likely focus on modifying the lansoprazole structure to improve its brain kinetics and specific binding signal in humans. The continued development of these and other novel PET tracers is paramount for the accurate diagnosis, monitoring of disease progression, and the evaluation of new therapeutic interventions for tauopathies.

References

The Trifluoroethoxy Group: A Key Determinant of Lansoprazole's Pharmacological Superiority

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), has long been a cornerstone in the management of acid-related gastrointestinal disorders. Its efficacy in suppressing gastric acid secretion stems from the irreversible inhibition of the H+/K+-ATPase, the proton pump of the gastric parietal cell. A key structural feature that distinguishes lansoprazole from its predecessor, omeprazole, is the presence of a trifluoroethoxy group on the pyridine ring. This technical guide delves into the profound pharmacological implications of this specific chemical moiety, exploring its influence on the drug's physicochemical properties, mechanism of action, metabolism, and unique therapeutic attributes beyond acid suppression.

Physicochemical Properties Conferred by the Trifluoroethoxy Group

The trifluoroethoxy group significantly impacts the physicochemical characteristics of the lansoprazole molecule, thereby influencing its absorption, distribution, and interaction with its biological target.

Enhanced Lipophilicity

The substitution of a methoxy group (as in omeprazole) with a trifluoroethoxy group increases the lipophilicity of lansoprazole. This property is crucial for the drug's ability to traverse cellular membranes and accumulate in the acidic canaliculi of parietal cells, where it is converted to its active form.

Modulation of Basicity (pKa)

The electron-withdrawing nature of the fluorine atoms in the trifluoroethoxy group lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity is critical for the drug's acid-activated conversion to the active sulfenamide intermediate within the acidic environment of the parietal cell.

Table 1: Physicochemical Properties of Lansoprazole

PropertyValueReference
pKa1 (pyridine)~4.0-4.15[1]
pKa2 (benzimidazole)~8.84[1][2]
logP (octanol/water)2.39[3]

Enhanced Pharmacological Activity

The structural alteration imparted by the trifluoroethoxy group translates into demonstrable advantages in lansoprazole's pharmacological profile compared to other PPIs.

Potent H+/K+-ATPase Inhibition

Lansoprazole exhibits a more potent and sustained inhibition of the gastric H+/K+-ATPase compared to omeprazole.[4] This heightened potency is attributed to the electronic effects of the trifluoroethoxy group, which may facilitate the conversion of lansoprazole to its active form and enhance its reactivity with the cysteine residues of the proton pump.

Table 2: Comparative Anti-secretory Activity of Lansoprazole and Omeprazole

ParameterLansoprazole (30 mg)Omeprazole (20 mg)Omeprazole (40 mg)Reference
Meal-stimulated acid secretion inhibition (Day 5)82%39%83%[4]
Percentage of time with esophageal pH < 4 (Day 5)1.92%4.76%-[5]
Number of reflux episodes > 5 min (Day 5)1.002.90-[5]
Superior Anti-ulcer Effects in Animal Models

In preclinical studies, lansoprazole demonstrates significantly greater anti-ulcer effects in various rat models of gastric and duodenal ulcers compared to omeprazole, an effect that is more pronounced than its relative anti-secretory potency would suggest.[6] This suggests that the trifluoroethoxy group may contribute to gastroprotective mechanisms independent of acid suppression.

Unique Pharmacological Properties Beyond Acid Suppression

A growing body of evidence indicates that the trifluoroethoxy group endows lansoprazole with unique pharmacological activities that contribute to its therapeutic efficacy.

Anti-inflammatory Activity

Lansoprazole has been shown to possess anti-inflammatory properties, independent of its acid-inhibitory effects.[7][8] This has been demonstrated in experimental models of colitis and NSAID-induced gastric injury, where lansoprazole administration leads to a reduction in inflammatory markers.[7][8]

Antimicrobial Activity against Helicobacter pylori

Lansoprazole exhibits direct antimicrobial activity against Helicobacter pylori, a key pathogenic bacterium in peptic ulcer disease and gastritis. Notably, its in vitro potency against H. pylori is significantly greater than that of omeprazole. This effect is believed to contribute to the high eradication rates of H. pylori when lansoprazole is included in combination therapy regimens.

Table 3: Comparative In Vitro Activity of PPIs against Helicobacter pylori

CompoundMIC90 (μg/mL)Reference
Lansoprazole6.25
Omeprazole25
Pantoprazole100

Metabolism and the Role of the Trifluoroethoxy Group

Lansoprazole is primarily metabolized in the liver by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4. The trifluoroethoxy group, being metabolically stable due to the strong carbon-fluorine bonds, influences the metabolic pathway of the parent molecule. The metabolism is stereoselective, with the S-enantiomer being preferentially metabolized by CYP2C19 and the R-enantiomer by CYP3A4. This metabolic profile can have clinical implications in individuals with genetic polymorphisms in CYP2C19.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

H+/K+-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of lansoprazole on the gastric proton pump.

Materials:

  • Hog gastric microsomes (containing H+/K+-ATPase)

  • Lansoprazole

  • ATP

  • HEPES-Tris buffer (pH 6.5 and 7.4)

  • Valinomycin

  • Potassium chloride (KCl)

  • Ammonium molybdate

  • Malachite green

Procedure:

  • Prepare a reaction mixture containing HEPES-Tris buffer (pH 6.5), hog gastric microsomes, valinomycin, and KCl.

  • Add varying concentrations of lansoprazole (or vehicle control) to the reaction mixture and pre-incubate for 30 minutes at 37°C to allow for acid activation of the drug.

  • Initiate the ATPase reaction by adding ATP.

  • Incubate the reaction mixture for 20 minutes at 37°C.

  • Stop the reaction by adding a solution of ammonium molybdate in sulfuric acid.

  • Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method with malachite green.

  • Calculate the percentage of H+/K+-ATPase inhibition for each lansoprazole concentration and determine the IC50 value.

NSAID-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the gastroprotective effect of lansoprazole against gastric damage induced by non-steroidal anti-inflammatory drugs.

Materials:

  • Male Wistar rats (180-220 g)

  • Indomethacin (or other NSAID)

  • Lansoprazole

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Formalin solution

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Administer lansoprazole (e.g., 10, 30, 100 mg/kg) or vehicle orally to different groups of rats.[9]

  • After 30 minutes, administer indomethacin (e.g., 30 mg/kg) orally to induce gastric ulcers.[7][8]

  • Four hours after indomethacin administration, euthanize the rats.

  • Excise the stomachs, open them along the greater curvature, and gently rinse with saline.

  • Examine the gastric mucosa for the presence of ulcers and score the severity of the lesions based on a predefined scale (e.g., number and length of lesions).

  • Optionally, gastric tissue can be collected for histological examination and measurement of biochemical markers of inflammation and oxidative stress (e.g., myeloperoxidase activity, malondialdehyde levels).

Determination of Minimum Inhibitory Concentration (MIC) against Helicobacter pylori

Objective: To determine the in vitro antimicrobial activity of lansoprazole against H. pylori.

Materials:

  • Helicobacter pylori strains

  • Brucella agar or Mueller-Hinton agar supplemented with 5% sheep blood

  • Lansoprazole

  • Microaerophilic incubation system (e.g., gas jar with CampyGen pack)

Procedure:

  • Prepare a series of agar plates containing twofold serial dilutions of lansoprazole (e.g., from 0.06 to 128 μg/mL).

  • Prepare a standardized inoculum of each H. pylori strain (e.g., 10^5 CFU/spot).

  • Spot-inoculate the bacterial suspension onto the surface of the lansoprazole-containing agar plates and a control plate without the drug.

  • Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

  • The MIC is defined as the lowest concentration of lansoprazole that completely inhibits visible growth of the bacteria.

CYP2C19 and CYP3A4 Inhibition Assay

Objective: To assess the inhibitory potential of lansoprazole on the major drug-metabolizing enzymes CYP2C19 and CYP3A4.

Materials:

  • Human liver microsomes

  • Lansoprazole

  • Specific probe substrates for CYP2C19 (e.g., S-mephenytoin) and CYP3A4 (e.g., midazolam)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Pre-incubate human liver microsomes with varying concentrations of lansoprazole (or vehicle control) in the incubation buffer for a short period (e.g., 5-10 minutes) at 37°C.

  • Add the specific probe substrate for either CYP2C19 or CYP3A4 to the reaction mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition of enzyme activity at each lansoprazole concentration and determine the IC50 value.

Visualizing Key Pathways and Processes

Lansoprazole's Mechanism of Action

Lansoprazole_Mechanism cluster_inhibition Lansoprazole Lansoprazole (Prodrug) Parietal_Cell Gastric Parietal Cell Lansoprazole->Parietal_Cell Absorption Acidic_Canaliculus Acidic Canaliculus (pH < 2) Parietal_Cell->Acidic_Canaliculus Active_Metabolite Sulfenamide (Active Form) Acidic_Canaliculus->Active_Metabolite Protonation & Conversion Proton_Pump H+/K+-ATPase (Proton Pump) Active_Metabolite->Proton_Pump Active_Metabolite->Proton_Pump H_ion H+ Proton_Pump->H_ion Pumps H+ out Inhibition Irreversible Inhibition Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->Proton_Pump Pumps K+ in

Caption: Covalent inhibition of the gastric proton pump by activated lansoprazole.

Lansoprazole Metabolism

Lansoprazole_Metabolism Lansoprazole Lansoprazole Metabolite_5OH 5-Hydroxylansoprazole Lansoprazole->Metabolite_5OH Hydroxylation Metabolite_Sulfone Lansoprazole Sulfone Lansoprazole->Metabolite_Sulfone Sulfoxidation CYP2C19 CYP2C19 CYP2C19->Lansoprazole CYP3A4 CYP3A4 CYP3A4->Lansoprazole

Caption: Primary metabolic pathways of lansoprazole mediated by CYP enzymes.

Experimental Workflow for NSAID-Induced Ulcer Model

NSAID_Ulcer_Workflow Start Start: Fasted Rats Dosing Oral Administration: - Lansoprazole/Vehicle Start->Dosing Induction Oral Administration: - NSAID (Indomethacin) Dosing->Induction 30 min Incubation 4-hour Incubation Induction->Incubation Euthanasia Euthanasia & Stomach Excision Incubation->Euthanasia Analysis Ulcer Scoring & Biochemical Analysis Euthanasia->Analysis End End Analysis->End

Caption: Workflow for evaluating lansoprazole's gastroprotective effects.

Conclusion

The trifluoroethoxy group is not merely a minor structural modification of the lansoprazole molecule but a critical determinant of its enhanced pharmacological profile. This moiety favorably influences the drug's physicochemical properties, leading to more potent and sustained inhibition of the gastric proton pump. Furthermore, it confers unique anti-inflammatory and antimicrobial activities that extend lansoprazole's therapeutic benefits beyond simple acid suppression. A thorough understanding of the pharmacological contributions of the trifluoroethoxy group is essential for the rational design of next-generation acid-suppressive therapies and for optimizing the clinical application of this important drug.

References

Lansoprazole's Interaction with the Aryl Hydrocarbon Receptor: A Toxicological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the proton pump inhibitor lansoprazole and the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism. Understanding this interaction is crucial for assessing the toxicological profile of lansoprazole, including its potential for drug-drug interactions and other adverse effects. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways and workflows involved in this research area.

Introduction to Lansoprazole and the Aryl Hydrocarbon Receptor

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used to treat acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1] Beyond its therapeutic action, lansoprazole has been identified as an activator of the aryl hydrocarbon receptor (AhR).[2][3][4][5][6] The AhR is a ligand-activated transcription factor that plays a central role in the metabolism of a wide range of xenobiotics, including environmental pollutants and drugs.[2] Activation of the AhR signaling pathway leads to the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 (CYP) 1A1 and 1A2.[2][7] Consequently, lansoprazole's interaction with AhR can lead to clinically relevant drug-drug interactions and other toxicological effects.[8]

Lansoprazole is administered as a racemic mixture of two enantiomers, R-lansoprazole (dexlansoprazole) and S-lansoprazole.[3][4] Research has demonstrated that these enantiomers exhibit differential effects on the AhR signaling pathway, adding a layer of complexity to its toxicological assessment.[2][3][4][5][6]

The Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The activation of the AhR pathway by a ligand like lansoprazole follows a well-defined sequence of events. In its inactive state, AhR resides in the cytoplasm in a complex with several chaperone proteins. Upon ligand binding, this complex undergoes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. The most prominent of these target genes are CYP1A1 and CYP1A2.

AhR_Signaling_Pathway cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2-p23 Complex AhR_activated Activated AhR AhR_complex->AhR_activated Conformational Change & Chaperone Dissociation Lansoprazole Lansoprazole Lansoprazole->AhR_complex Binding AhR_activated_nucleus Activated AhR AhR_activated->AhR_activated_nucleus Nuclear Translocation ARNT ARNT AhR_ARNT_complex AhR-ARNT Heterodimer ARNT->AhR_ARNT_complex XRE XRE AhR_ARNT_complex->XRE Binding Target_Genes Target Genes (e.g., CYP1A1, CYP1A2) XRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein CYP1A1/2 Proteins mRNA->Protein Translation AhR_activated_nucleus->ARNT Dimerization

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Quantitative Analysis of Lansoprazole's Interaction with AhR

Studies have shown that both enantiomers of lansoprazole can activate AhR, but with differing potencies and efficacies that are concentration-dependent.

Enantiospecific AhR Activation

In general, at lower concentrations (1–10 µM), S-lansoprazole is a more potent activator of AhR compared to R-lansoprazole.[2][3][4][5] Conversely, at higher concentrations (e.g., 100 µM), R-lansoprazole demonstrates stronger AhR activation.[2][3][4][5] This differential activity is important for understanding the overall effect of the racemic mixture administered clinically.

AhR Transcriptional Activity Data

The following table summarizes the half-maximal effective concentrations (EC50) for AhR activation by lansoprazole enantiomers, as determined by luciferase reporter gene assays in the human AZ-AHR cell line.[6]

CompoundEC50 (µM)Average Efficacy (% of TCDD)
S-Lansoprazole (S-LAN)1.9 ± 0.326.3 ± 8.7
R-Lansoprazole (R-LAN)5.7 ± 2.923.0 ± 10.0
Rac-Lansoprazole (rac-LAN)2.4 ± 0.122.8 ± 5.6
Data from Novotna et al. (2014)[6]. Efficacy is expressed relative to the maximal induction by the potent AhR agonist TCDD.

Downstream Consequences of AhR Activation by Lansoprazole

The activation of AhR by lansoprazole leads to the induction of target genes, primarily CYP1A1 and CYP1A2. This has significant implications for drug metabolism and potential drug-drug interactions.

Induction of CYP1A1 and CYP1A2

Lansoprazole and its enantiomers induce the expression of both CYP1A1 and CYP1A2 mRNA and protein in human liver cells.[2][5] The pattern of induction by the enantiomers mirrors their AhR activation profile. At a concentration of 100 µM, R-lansoprazole was found to be a more potent inducer of CYP1A1 mRNA than S-lansoprazole in human hepatoma HepG2 cells.[2] Similarly, in primary human hepatocytes, R-lansoprazole caused a significantly higher induction of both CYP1A1 and CYP1A2 mRNA compared to S-lansoprazole at a concentration of 100 µM.[5]

Table 2: Induction of CYP1A1 mRNA in HepG2 Cells by Lansoprazole Enantiomers

Compound (100 µM)Fold Induction of CYP1A1 mRNA
S-Lansoprazole (S-LAN)~50-fold
R-Lansoprazole (R-LAN)~200-fold
Rac-Lansoprazole (rac-LAN)~100-fold
Approximate values derived from graphical data in Novotna et al. (2014)[2].

Table 3: Induction of CYP1A1 and CYP1A2 mRNA in Primary Human Hepatocytes by Lansoprazole Enantiomers (100 µM)

CompoundFold Induction of CYP1A1 mRNAFold Induction of CYP1A2 mRNA
S-Lansoprazole (S-LAN)255-fold~15-fold
R-Lansoprazole (R-LAN)575-fold~30-fold
Rac-Lansoprazole (rac-LAN)358-fold~20-fold
Data from Novotna et al. (2014) for hepatocyte culture Hep220770[5].
Induction of Other Cytochrome P450 Enzymes

In addition to CYP1A enzymes, lansoprazole has also been shown to induce CYP3A4, another critical enzyme in drug metabolism.[9][10][11] This induction is mediated through the activation of the pregnane X receptor (PXR) and the glucocorticoid receptor (GR).[9][10][11] The ability of lansoprazole to induce multiple CYP enzymes highlights its potential for a broad range of drug-drug interactions.[8]

Experimental Protocols for Assessing Lansoprazole-AhR Interaction

A variety of in vitro assays are employed to characterize the interaction between lansoprazole and the AhR signaling pathway.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma cell lines such as HepG2 are commonly used due to their hepatic origin and expression of AhR.[2][6] Stably transfected reporter cell lines, like the AZ-AHR line which contains a luciferase gene under the control of AhR response elements, are also utilized.[4]

  • Primary Cells: Primary human hepatocytes are considered the gold standard for in vitro studies as they most closely mimic the in vivo physiology of the human liver.[3][4]

  • Treatment: Cells are typically treated with various concentrations of lansoprazole enantiomers or the racemic mixture for specific durations. For mRNA analysis, a 24-hour treatment is common, while protein analysis may require a 48-hour incubation.[2][6] A vehicle control (e.g., 0.1% DMSO) is always included.[4]

AhR-Dependent Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activation of AhR.

  • Cell Seeding: AZ-AHR cells are seeded in 96-well plates and allowed to stabilize for 16-24 hours.[4]

  • Compound Treatment: Cells are treated with a range of concentrations of lansoprazole enantiomers, a positive control (e.g., TCDD), and a vehicle control for 24 hours.[2][4]

  • Cell Lysis and Luciferase Measurement: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.[4][5]

  • Data Analysis: Luciferase activity is often normalized to cell viability (e.g., using an MTT assay) and expressed as fold induction over the vehicle control.[4]

Reporter_Assay_Workflow A Seed AZ-AHR cells in 96-well plate B Stabilize cells (16-24 hours) A->B C Treat with Lansoprazole, Positive Control (TCDD), & Vehicle (DMSO) B->C D Incubate (24 hours) C->D E Perform MTT assay (Cell Viability) D->E F Lyse cells D->F H Normalize Luciferase to Viability & Calculate Fold Induction E->H G Measure Luciferase Activity (Luminometer) F->G G->H

Workflow for an AhR-Dependent Luciferase Reporter Gene Assay.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the induction of AhR target gene mRNA.

  • RNA Isolation: Total RNA is extracted from treated cells using standard methods (e.g., TRIzol reagent).

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for target genes (CYP1A1, CYP1A2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the protein levels of induced enzymes.

  • Protein Extraction: Total protein is extracted from treated cells.

  • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., CYP1A1, CYP1A2) and a loading control (e.g., β-actin), followed by incubation with a secondary antibody conjugated to a detection enzyme.

  • Detection: The protein bands are visualized and quantified using a chemiluminescence detection system.

EROD (7-ethoxyresorufin-O-deethylase) Assay for CYP1A1/2 Catalytic Activity

The EROD assay measures the catalytic activity of CYP1A1 and, to a lesser extent, CYP1A2.

  • Cell Treatment: Cells are treated with lansoprazole as in other assays.

  • Incubation with Substrate: The cells are then incubated with 7-ethoxyresorufin, a substrate that is converted by CYP1A1/2 into the fluorescent product resorufin.

  • Fluorescence Measurement: The amount of resorufin produced is measured using a fluorometer.

  • Data Analysis: The fluorescence intensity is proportional to the CYP1A1/2 enzymatic activity.

In Vivo Toxicology of Lansoprazole

Animal studies provide valuable insights into the potential toxicological effects of lansoprazole in a whole-organism context.

Findings from Rat Toxicology Studies

Long-term (24-month) toxicology studies in Sprague-Dawley rats have revealed several dose-dependent effects of lansoprazole.

Table 4: Summary of Key Findings from In Vivo Rat Toxicology Studies

Dose (mg/kg/day)Organ(s) AffectedObserved Effects
≥ 15Stomach, DuodenumIncreased absolute and relative organ weights.[12]
≥ 15TestesLeydig cell hyperplasia and interstitial cell adenomas.[13][14]
≥ 50LiverIncreased relative liver weights.[12]
≥ 50ThymusDecreased absolute and relative organ weights.[12]
≥ 50GeneralDecreased body weight gain, microcytic hypochromic anemia.[12]
150General (females)Hypoglycemia.[12]

Data from Youssef et al. (2002)[12] and FDA reports[13][14].

Carcinogenicity and Genotoxicity
  • Carcinogenicity: In two-year studies, lansoprazole produced dose-related gastric enterochromaffin-like (ECL) cell hyperplasia and carcinoids in rats.[14][15] In male rats, an increase in testicular interstitial cell adenomas was observed.[14] In mice, an increased incidence of liver tumors was noted.[15]

  • Genotoxicity: Lansoprazole tested positive in the Ames test and an in vitro human lymphocyte chromosomal aberration assay.[14][15] However, it was not genotoxic in several other assays, including the ex vivo rat hepatocyte unscheduled DNA synthesis (UDS) test and the in vivo mouse micronucleus test.[15]

Conclusion

Lansoprazole is a clear activator of the aryl hydrocarbon receptor, with its S- and R-enantiomers exhibiting distinct, concentration-dependent potencies. This activation leads to the induction of key drug-metabolizing enzymes, including CYP1A1, CYP1A2, and CYP3A4, creating a significant potential for drug-drug interactions. The enantiospecificity of these effects underscores the importance of considering the stereochemistry of drugs in toxicological assessments. In vivo studies have identified the stomach, liver, and testes as target organs for lansoprazole toxicity in rodents. For drug development professionals and researchers, a thorough understanding of the mechanisms underlying lansoprazole's interaction with AhR and other nuclear receptors is essential for predicting and mitigating potential adverse effects in the clinical setting.

References

Investigating the Binding of Lansoprazole to Pathogenic Tau Protein: A Technical Guide for Neurodegenerative Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on the interaction between lansoprazole, a proton-pump inhibitor, and pathogenic tau protein, a key player in neurodegenerative diseases such as Alzheimer's disease. This document outlines the quantitative binding data, detailed experimental protocols, and relevant signaling pathways to facilitate further investigation and drug development in this promising area.

Quantitative Data Summary: Lansoprazole and Tau Binding

The following tables summarize the key quantitative findings from studies investigating the binding affinity of lansoprazole and its derivatives to tau aggregates.

Table 1: Binding Affinity of Lansoprazole and Derivatives to Tau and Aβ Aggregates

CompoundTargetDissociation Constant (Kd)Selectivity (Kd Aβ / Kd Tau)Reference
[18F]LansoprazoleHeparin-induced Tau Filaments3.3 nM3.3[1][2]
[18F]LansoprazoleAggregated Aβ1-4211.0 nM-[1][2]
[11C]N-methyl lansoprazoleHeparin-induced Tau Filaments0.7 nM11.7[1][2]
[18F]N-methyl lansoprazoleHeparin-induced Tau Filaments0.7 nM11.7[1][2]
N-methyl lansoprazole derivativesAggregated Aβ1-428.2 nM-[1][2]

Table 2: In Vitro Inhibition of Tau Aggregation

CompoundAssayConcentrationInhibition of Tau AggregationReference
LansoprazoleAD seed-induced RT-QuIC50 µMSignificant inhibition after 24 and 48 hours[3][4]
CalcipotrieneAD seed-induced RT-QuIC50 µMMost effective inhibitor in the study[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between lansoprazole and pathogenic tau.

Preparation of AD Brain Homogenate for Tau Seeding

A critical component of many tau aggregation assays is the use of tau "seeds" derived from the brains of Alzheimer's disease patients.

Protocol:

  • Obtain frozen autopsied AD brain cerebral cortex tissue.

  • Prepare a 10% (w/v) brain homogenate in a suitable buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors).

  • Centrifuge the homogenate at 27,000 x g for 30 minutes at 4°C to remove cellular debris.

  • Collect the supernatant and perform ultracentrifugation at 235,000 x g for 45 minutes at 4°C.

  • The resulting pellet is the tau oligomer-enriched fraction. Resuspend the pellet in a minimal volume of saline.

  • Sonicate the resuspended pellet on ice to ensure a homogenous suspension of tau seeds.

  • Store the prepared tau seeds at -80°C until use.

AD Seed-Induced Tau Aggregation in SH-SY5Y Cells

This cell-based assay is used to screen for compounds that can inhibit the propagation of tau pathology.

Protocol:

  • Culture human neuroblastoma SH-SY5Y cells in standard culture medium.

  • Seed the cells in appropriate culture plates (e.g., 96-well plates).

  • Expose the cells to a predetermined concentration of AD-derived tau seeds.

  • Concurrently, treat the cells with the test compound (e.g., lansoprazole) or a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours) to allow for the induction of tau aggregation.

  • Lyse the cells and separate the soluble and insoluble fractions by centrifugation.

  • Analyze the amount of aggregated tau in the insoluble fraction using methods such as Western blotting or ELISA with anti-tau antibodies.

Real-Time Quaking-Induced Conversion (RT-QuIC) Assay

RT-QuIC is a highly sensitive, cell-free assay that amplifies misfolded tau seeds, allowing for the quantitative assessment of tau aggregation and the effect of inhibitors.[5][6][7]

Protocol:

  • Prepare a reaction mixture containing recombinant tau protein as a substrate, a fluorescent dye that binds to amyloid fibrils (e.g., Thioflavin T), and a buffer solution.

  • Add the AD-derived tau seeds to the reaction mixture.

  • For inhibitor studies, co-incubate the reaction mixture with the test compound (lansoprazole) at the desired concentration.[4]

  • Place the reaction in a plate reader with shaking and heating capabilities.

  • The assay involves cycles of shaking and rest, which fragment the growing tau aggregates, creating more seeds for amplification.[7]

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of tau aggregates.

  • The lag phase and the maximum fluorescence intensity can be used to quantify the extent and rate of tau aggregation and the inhibitory effect of the compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., lansoprazole) and an immobilized protein (e.g., tau fibrils).[8][9]

Protocol:

  • Immobilize heparin-induced tau filaments or other forms of aggregated tau onto a sensor chip surface.

  • Prepare a series of dilutions of the analyte (lansoprazole) in a suitable running buffer.

  • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

  • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).

  • After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte.

  • Regenerate the sensor surface to remove any bound analyte before the next injection.

  • Fit the resulting sensorgrams (plots of RU versus time) to appropriate binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Western Blotting for Soluble and Insoluble Tau

This technique is used to quantify the levels of soluble and insoluble tau protein in cell lysates or brain homogenates.

Protocol:

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • Separate the soluble and insoluble fractions by centrifugation. The sarkosyl-insoluble fraction is often analyzed for pathogenic tau aggregates.

  • Determine the protein concentration of the soluble fraction.

  • Resuspend the insoluble pellet in a sample buffer containing SDS.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for total tau or phosphorylated tau (e.g., AT8, PHF1).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative amounts of soluble and insoluble tau.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of lansoprazole and tau.

experimental_workflow cluster_screening In Vitro & Cell-Based Screening cluster_invivo In Vivo Validation drug_library FDA-Approved Drug Library (763 compounds) cell_assay AD Seed-Induced Tau Aggregation in SH-SY5Y Cells drug_library->cell_assay 1st Screen ldh_assay Cytotoxicity Assay (LDH) cell_assay->ldh_assay 2nd Screen (exclude cytotoxic) insoluble_tau Soluble/Insoluble Tau Evaluation ldh_assay->insoluble_tau 3rd Screen rt_quic RT-QuIC with AD Seeds insoluble_tau->rt_quic 4th Screen (select lead) mouse_model AD Seed-Injected Mouse Model rt_quic->mouse_model Lead Compound (Lansoprazole) treatment Intranasal Lansoprazole Treatment mouse_model->treatment analysis Behavioral & Pathological Analysis treatment->analysis

Caption: Drug repositioning workflow for identifying tau aggregation inhibitors.

signaling_pathway lansoprazole Lansoprazole p38_mapk p38 MAPK lansoprazole->p38_mapk inhibits erk1_2 ERK1/2 lansoprazole->erk1_2 inhibits tau_protein Tau Protein p38_mapk->tau_protein phosphorylates erk1_2->tau_protein phosphorylates p_tau Hyperphosphorylated Tau (p-Tau) tau_protein->p_tau aggregation Tau Aggregation p_tau->aggregation

Caption: Proposed signaling pathway for lansoprazole's effect on tau.

binding_site lansoprazole Lansoprazole tau_filament C-shaped Tau Filament Q351 H362 K369 lansoprazole->tau_filament:f1 binds to lansoprazole->tau_filament:f2 lansoprazole->tau_filament:f3

Caption: Predicted binding sites of lansoprazole on a C-shaped tau filament.

Mechanism of Action and Future Directions

Lansoprazole is thought to inhibit tau aggregation through direct binding to tau filaments.[3][4] Mutational studies suggest that the amino acid residues Q351, H362, and K369 on C-shaped tau filaments are essential for this interaction.[3][10] Furthermore, lansoprazole may exert its neuroprotective effects by modulating intracellular signaling pathways.[3] Research indicates that it can suppress the p38 MAPK and ERK1/2 signaling pathways, both of which are implicated in the hyperphosphorylation of tau protein.[3]

The findings presented in this guide highlight lansoprazole as a promising candidate for drug repositioning in the treatment of Alzheimer's disease and other tauopathies. Its ability to cross the blood-brain barrier and its established safety profile in humans make it an attractive starting point for the development of novel tau-targeting therapeutics and diagnostic agents.[8][9] Future research should focus on elucidating the precise molecular interactions between lansoprazole and different tau isoforms and conformers, as well as further validating its efficacy in more advanced preclinical models. The development of lansoprazole-based radiotracers for PET imaging also holds significant potential for the early diagnosis and monitoring of tau pathology in patients.[1][11]

References

Methodological & Application

Lansoprazole Sodium: In Vitro Assay Protocols for Cell Viability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Lansoprazole, a proton pump inhibitor (PPI), is widely used to reduce gastric acid production by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells[1][2][3]. Beyond its anti-secretory effects, recent research has unveiled its potential as an anti-cancer agent, demonstrating cytotoxic and anti-proliferative effects across various cancer cell lines[4][5][6]. This has spurred interest in its off-target mechanisms, which include the induction of apoptosis, inhibition of key cell survival signaling pathways, and alteration of the tumor microenvironment[4][5][6][7].

This document provides detailed protocols for assessing the in vitro effects of lansoprazole sodium on cell viability, primarily focusing on the widely adopted MTT and WST-1 assays. These assays are crucial for determining the dose-dependent and time-dependent cytotoxicity of lansoprazole, enabling the calculation of key parameters such as the half-maximal inhibitory concentration (IC50). The provided methodologies are intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of lansoprazole.

Mechanism of Action in In Vitro Systems

While lansoprazole's primary target is the gastric proton pump, its effects on cancer cells in vitro are attributed to several other mechanisms:

  • V-ATPase Inhibition: In cancer cells, lansoprazole can inhibit vacuolar-type H+-ATPases (V-ATPases), which are crucial for maintaining the acidic tumor microenvironment and intracellular pH homeostasis[6][8]. Inhibition of V-ATPase can disrupt these processes and enhance the efficacy of other chemotherapeutic agents[7][8].

  • Induction of Apoptosis: Studies have shown that lansoprazole can induce dose-dependent apoptosis in cancer cells[4].

  • Signaling Pathway Modulation: Lansoprazole has been found to inhibit critical cell survival pathways, including the PI3K/Akt/mTOR and Ras/Raf/ERK pathways, leading to decreased cell proliferation[5].

  • Antioxidant Effects: Lansoprazole can also exert cytoprotective effects in certain contexts by inducing the Nrf2/heme oxygenase-1 (HO-1) pathway, which plays a role in cellular antioxidant defenses[9][10].

Data Presentation: Cytotoxicity of Lansoprazole

The cytotoxic effects of lansoprazole have been evaluated across multiple human cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell viability by 50%, are summarized below.

Table 1: IC50 Values of Lansoprazole in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A375Skin Melanoma7299[4]
A549Non-small Cell Lung Cancer48110.4[5]
A549Non-small Cell Lung Cancer7269.5[5]
A549Lung Cancer72217[4]
CACO-2Colorectal Cancer72272[4]
MCF-7Breast Cancer72208[4]
PANC-1Pancreatic Cancer72181[4]

Note: IC50 values can vary depending on experimental conditions, cell density, and specific assay protocols.

Experimental Protocols

Detailed methodologies for two common colorimetric cell viability assays, the MTT and WST-1 assays, are provided below. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals[11][12][13]. The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance after dissolving the crystals in a suitable solvent[12][13].

Materials:

  • This compound

  • Selected cell line and appropriate complete culture medium

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or 10% SDS in 0.01M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Lansoprazole Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the various lansoprazole concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2[4].

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL)[14][15].

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals[11][16].

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals[13].

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan[11]. Measure the absorbance at 570 nm using a microplate reader[15]. A reference wavelength of >600 nm can be used to reduce background noise[14][17].

Data Analysis:

  • Correct the absorbance values by subtracting the average absorbance of the background control wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the % Viability against the log of the lansoprazole concentration to generate a dose-response curve and determine the IC50 value.

WST-1 (Water Soluble Tetrazolium Salt) Assay

Principle: The WST-1 assay is a more convenient alternative to the MTT assay. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a water-soluble formazan dye[18][19]. This eliminates the need for a solubilization step, as the colored product is released directly into the culture medium[19]. The amount of soluble formazan is directly proportional to the number of living cells.

Materials:

  • This compound

  • Selected cell line and appropriate complete culture medium

  • 96-well flat-bottom sterile microplates

  • Premixed WST-1 reagent

  • Multichannel pipette

  • Microplate reader (absorbance at ~440-450 nm)

Protocol:

  • Cell Seeding: Follow Step 1 of the MTT protocol.

  • Lansoprazole Treatment: Follow Step 2 of the MTT protocol.

  • Incubation: Follow Step 3 of the MTT protocol.

  • WST-1 Addition: After the treatment period, add 10 µL of the premixed WST-1 reagent to each well[17].

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker[17]. Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is around 440 nm)[17]. A reference wavelength greater than 600 nm is recommended[17].

Data Analysis:

  • The data analysis is identical to the MTT assay. Correct for background, calculate the percentage of cell viability relative to the untreated control, and plot the results to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by lansoprazole.

G cluster_workflow Experimental Workflow for Cell Viability Assay A 1. Cell Seeding (96-well plate) B 2. Treatment (Add Lansoprazole Dilutions) A->B C 3. Incubation (24, 48, or 72 hours) B->C D 4. Add Viability Reagent (MTT or WST-1) C->D E 5. Incubation (1-4 hours) D->E F 6. Measurement (Read Absorbance) E->F If WST-1 H Solubilization Step (MTT Assay Only) E->H If MTT G 7. Data Analysis (% Viability & IC50 Calculation) F->G H->F

Caption: General experimental workflow for in vitro cell viability assays.

G cluster_pathway Simplified Lansoprazole Signaling Pathway in Cancer Cells Lanso Lansoprazole PI3K PI3K Lanso->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival

Caption: Lansoprazole's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Establishing In Vivo Animal Models for Efficacy Testing of Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] This mechanism of action makes it a cornerstone in the treatment of acid-related gastrointestinal disorders such as gastric and duodenal ulcers and gastroesophageal reflux disease (GERD). To evaluate the preclinical efficacy of lansoprazole and novel formulations, robust and reproducible in vivo animal models are essential. These models aim to simulate the pathophysiological conditions of gastric acid hypersecretion and ulceration observed in humans.

This document provides detailed application notes and protocols for establishing two widely used rat models for testing the efficacy of lansoprazole: the Pylorus Ligation-Induced Ulcer Model and the Water Immersion Stress-Induced Ulcer Model.

Mechanism of Action of Lansoprazole

Lansoprazole's primary mechanism involves the inhibition of the final step in gastric acid production.[2] Beyond this primary action, studies have shown that lansoprazole also exerts gastroprotective effects through pathways independent of acid suppression. These include the induction of antioxidant and anti-inflammatory responses, notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3]

Signaling Pathway of Lansoprazole

Lansoprazole_Pathway cluster_inhibition Primary Mechanism: Proton Pump Inhibition cluster_antioxidant Secondary Mechanism: Antioxidant Response Lansoprazole Lansoprazole Active Metabolite Active Metabolite Lansoprazole->Active Metabolite Acidic Environment of Parietal Cell H+/K+ ATPase H+/K+ ATPase (Proton Pump) Active Metabolite->H+/K+ ATPase Irreversible Binding H+ Secretion Gastric Acid (H+) Secretion Inhibition H+/K+ ATPase->H+ Secretion Lansoprazole_Nrf2 Lansoprazole ERK_Activation ERK Phosphorylation Lansoprazole_Nrf2->ERK_Activation Keap1_Oxidation Keap1 Oxidation Lansoprazole_Nrf2->Keap1_Oxidation Nrf2_Activation Nrf2 Activation & Nuclear Translocation ERK_Activation->Nrf2_Activation Keap1_Oxidation->Nrf2_Activation HO1_Induction Heme Oxygenase-1 (HO-1) Induction Nrf2_Activation->HO1_Induction Anti_inflammatory Anti-inflammatory Effects HO1_Induction->Anti_inflammatory

Caption: Signaling pathway of Lansoprazole.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for the evaluation of anti-ulcer and antisecretory agents. The following models are well-established for assessing the efficacy of compounds like lansoprazole.

Pylorus Ligation-Induced Ulcer Model in Rats

This model is a standard and reliable method for studying gastric acid secretion and the pathogenesis of gastric ulcers. The ligation of the pyloric sphincter leads to the accumulation of gastric acid and pepsin, resulting in the formation of ulcers in the stomach lining.

Experimental Workflow

Pylorus_Ligation_Workflow Fasting 24-hour Fasting (Water ad libitum) Grouping Animal Grouping (e.g., Control, Lansoprazole doses) Fasting->Grouping Drug_Admin Oral Administration of Lansoprazole or Vehicle Grouping->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia Surgery Pylorus Ligation Surgery Anesthesia->Surgery Incubation 4-hour Incubation Surgery->Incubation Sacrifice Euthanasia and Stomach Collection Incubation->Sacrifice Analysis Analysis of Gastric Contents and Ulcer Scoring Sacrifice->Analysis

Caption: Pylorus Ligation-Induced Ulcer Workflow.

Experimental Protocol

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (180-220 g) are fasted for 24 hours prior to the experiment, with free access to water.

  • Dosing: Animals are randomly assigned to groups (n=6-8 per group), including a vehicle control group and groups receiving different doses of lansoprazole (e.g., 10, 20, 30 mg/kg), administered orally.

  • Surgical Procedure: One hour after drug administration, animals are anesthetized. A midline abdominal incision is made, and the pylorus is carefully ligated with a silk suture, avoiding damage to the blood vessels. The abdominal wall is then sutured.

  • Incubation and Sample Collection: Four hours after pylorus ligation, the animals are euthanized. The stomach is dissected, and the gastric contents are collected into a graduated centrifuge tube.

  • Efficacy Evaluation:

    • Gastric Volume and pH: The volume of the gastric content is measured, and the pH is determined using a pH meter.

    • Total and Free Acidity: The gastric juice is centrifuged, and the supernatant is titrated with 0.01 N NaOH to determine total and free acidity.

    • Ulcer Index: The stomach is opened along the greater curvature, washed with saline, and examined for ulcers. The severity of the ulcers is scored, and an ulcer index is calculated.

    • Percentage of Ulcer Protection: This is calculated using the formula: (% Protection) = [(Ulcer Index_Control - Ulcer Index_Treated) / Ulcer Index_Control] x 100.

Data Presentation

Treatment GroupDose (mg/kg)Gastric Volume (mL)Gastric pHTotal Acidity (mEq/L)Ulcer Index% Ulcer Protection
Control (Vehicle)-ValueValueValueValue0
Lansoprazole10ValueValueValueValueValue
Lansoprazole20ValueValueValueValue79.78[4]
Lansoprazole30ValueValueValueValueValue

Note: "Value" indicates where quantitative data from specific experimental readouts should be inserted. A study reported a 79.78% ulcer protection with 20 mg/kg of lansoprazole in a dexamethasone plus pylorus ligation-induced ulcer model in rats.[4]

Water Immersion Stress-Induced Ulcer Model in Rats

This model induces gastric ulcers through a combination of psychological and physical stress, which leads to physiological changes that compromise the gastric mucosal barrier.

Experimental Workflow

Stress_Ulcer_Workflow Fasting 24-hour Fasting (Water ad libitum) Grouping Animal Grouping (e.g., Control, Lansoprazole doses) Fasting->Grouping Drug_Admin Oral Administration of Lansoprazole or Vehicle Grouping->Drug_Admin Stress_Induction Water Immersion Restraint Stress (e.g., 3.5-6 hours) Drug_Admin->Stress_Induction Sacrifice Euthanasia and Stomach Collection Stress_Induction->Sacrifice Analysis Ulcer Scoring and Biochemical Analysis Sacrifice->Analysis

Caption: Water Immersion Stress-Induced Ulcer Workflow.

Experimental Protocol

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (180-220 g) are fasted for 24 hours with free access to water.

  • Dosing: Animals are divided into groups and administered with lansoprazole at various doses or vehicle orally, 30-60 minutes before stress induction.

  • Stress Induction: The rats are placed in individual restraint cages and immersed vertically in a water bath at 22-25°C to the level of the xiphoid process for a period of 3.5 to 6 hours.

  • Sample Collection: After the stress period, the animals are euthanized, and their stomachs are removed.

  • Efficacy Evaluation:

    • Ulcer Index: The stomachs are opened, and the number and severity of lesions in the glandular region are scored to calculate an ulcer index.

    • Biochemical Parameters: Gastric mucosal homogenates can be prepared to measure markers of oxidative stress (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., superoxide dismutase - SOD).

Data Presentation

Treatment GroupDose (mg/kg)Ulcer IndexMDA Levels (nmol/mg protein)SOD Activity (U/mg protein)% Ulcer Protection
Control (Vehicle)-ValueValueValue0
Lansoprazole10ValueValueValueValue
Lansoprazole20ValueValueValueValue
Lansoprazole30ValueValueValueValue

Note: "Value" indicates where quantitative data from specific experimental readouts should be inserted. One study reported that lansoprazole provides complete protection in a cold restraint-stress model of ulcer formation in rats.[5]

Conclusion

The pylorus ligation and water immersion stress-induced ulcer models in rats are valuable preclinical tools for assessing the efficacy of lansoprazole. These protocols provide a framework for conducting these studies in a standardized and reproducible manner. The detailed evaluation of gastric secretion parameters and ulcer indices, combined with an understanding of lansoprazole's dual mechanism of action, allows for a comprehensive assessment of its therapeutic potential. Researchers should ensure that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Testing Lansoprazole's Anti-Cancer Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders, has garnered significant attention for its potential anti-cancer properties.[1][2][3] Emerging evidence suggests that lansoprazole can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[1][2] This document provides a comprehensive guide with detailed experimental protocols for investigating the anti-cancer effects of lansoprazole in a cell culture setting. The methodologies outlined herein are designed to be a valuable resource for researchers in oncology and drug development.

Data Presentation: Efficacy of Lansoprazole Across Various Cancer Cell Lines

The anti-proliferative activity of lansoprazole has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.[4]

Cell LineCancer TypeIC50 (µM) at 48hIC50 (µM) at 72h
A549Non-Small Cell Lung Cancer110.469.5
MCF-7Breast Cancer~201-511Not Reported
MDA-MB-231Breast Cancer~256-645Not Reported
T47DBreast Cancer~129-299Not Reported
U251GliomaInhibition observedNot Reported
SK-Hep1Hepatocellular CarcinomaInhibition observedNot Reported

Note: IC50 values can vary between studies due to different experimental conditions. The data for MCF-7, MDA-MB-231, and T47D are presented as a range based on available literature. For U251 and SK-Hep1, studies have shown that lansoprazole inhibits proliferation, though specific IC50 values were not provided in the referenced materials.[1][3]

Experimental Protocols

Cell Culture
  • Cell Lines: A549 (Non-Small Cell Lung Cancer), MCF-7 (Breast Cancer, ER+), MDA-MB-231 (Breast Cancer, Triple Negative), U251 (Glioma), SK-Hep1 (Hepatocellular Carcinoma).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

  • Materials:

    • 96-well plates

    • Lansoprazole (stock solution prepared in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Phosphate-Buffered Saline (PBS)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of lansoprazole (e.g., 0, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the same concentration as the highest lansoprazole dose.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Lansoprazole

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with lansoprazole as described for the MTT assay.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • 6-well plates

    • Lansoprazole

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed and treat cells with lansoprazole as previously described.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of lansoprazole on key signaling pathways.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with lansoprazole, then lyse the cells to extract total protein.

    • Determine the protein concentration of each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cell_culture Cancer Cell Culture (A549, MCF-7, etc.) seeding Cell Seeding cell_culture->seeding treatment Lansoprazole Treatment (Varying Concentrations & Times) seeding->treatment mtt Cell Viability (MTT Assay) treatment->mtt Assess Proliferation apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis Detect Apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle Analyze Cell Cycle western_blot Protein Expression (Western Blot) treatment->western_blot Probe Signaling Pathways

Caption: Experimental workflow for testing lansoprazole's anti-cancer effects.

Lansoprazole's Effect on PI3K/Akt and Raf/ERK Signaling Pathways

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_raf Raf/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Lansoprazole Lansoprazole Lansoprazole->PI3K Lansoprazole->Ras

References

Application Note: Determination of Lansoprazole Concentration in Cell Culture Media using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of lansoprazole in cell culture media. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and cell-based assay development, providing a reliable method for monitoring lansoprazole stability, uptake, and efficacy in in vitro models. The method utilizes a C18 column with UV detection, offering excellent sensitivity, accuracy, and precision. The straightforward sample preparation involves a protein precipitation step, making it suitable for routine analysis and high-throughput screening.

Introduction

Lansoprazole is a proton pump inhibitor used to manage gastric acid-related disorders.[1] In drug development and biomedical research, cell culture models are essential for studying the efficacy, metabolism, and potential toxicity of pharmaceutical compounds. Accurate quantification of the drug concentration in the cell culture medium is critical for interpreting experimental results. This document provides a detailed protocol for a validated HPLC method to determine the concentration of lansoprazole in various cell culture media.

Experimental Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic conditions have been optimized for the efficient separation and quantification of lansoprazole.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Shimadzu LC-20AT or equivalent
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm particle size)[2][3]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 7.0) in a 40:60 v/v ratio
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 285 nm[1][2][4]
Column Temperature Ambient
Run Time Approximately 12 minutes[1]

Materials and Reagents

  • Lansoprazole reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol[2][3]

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Phosphoric acid

  • Water (HPLC grade or Milli-Q)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Solutions

Phosphate Buffer (pH 7.0):

  • Prepare a solution of potassium dihydrogen phosphate.

  • Prepare a solution of disodium hydrogen phosphate.

  • Mix the two solutions and adjust the pH to 7.0 using phosphoric acid if necessary.

  • Filter the buffer through a 0.45 µm filter before use.

Mobile Phase:

  • Mix HPLC-grade acetonitrile and the prepared phosphate buffer (pH 7.0) in a 40:60 volume/volume ratio.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of lansoprazole reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[5]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Preparation of Calibration Curve
  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.999.[2][3]

Sample Preparation from Cell Culture Media
  • Collect 500 µL of the cell culture medium sample containing lansoprazole.

  • Add 1 mL of cold acetonitrile to the sample in a microcentrifuge tube to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the prepared sample into the HPLC system.

Data Analysis
  • Identify the lansoprazole peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for lansoprazole is expected to be around 5.4 to 8.8 minutes, depending on the specific C18 column and exact mobile phase composition.[1][2]

  • Measure the peak area of the lansoprazole peak in the sample chromatogram.

  • Calculate the concentration of lansoprazole in the sample using the linear regression equation obtained from the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1] Key validation parameters are summarized below based on typical performance data from the literature.

Table 2: Method Validation Parameters

ParameterTypical SpecificationReference
Linearity Range 10 - 60 µg/mL[1][3]
Correlation Coefficient (R²) ≥ 0.999[2][3]
Accuracy (% Recovery) 98 - 102%[6]
Precision (% RSD) < 2%[2][3]
Limit of Detection (LOD) ~0.12 µg/mL[2][3]
Limit of Quantification (LOQ) ~0.36 µg/mL[2][3]
Specificity No interference from endogenous components in the cell culture medium[6]

Workflow Diagrams

The following diagrams illustrate the key workflows for this protocol.

G cluster_prep Solution & Standard Preparation cluster_sample Sample Processing cluster_analysis HPLC Analysis A Prepare Mobile Phase (Acetonitrile:Buffer) D Construct Calibration Curve (Inject Standards) A->D B Prepare Lansoprazole Stock Solution (1 mg/mL) C Create Working Standards (Serial Dilution) B->C C->D H4 Calculate Concentration (Using Calibration Curve) D->H4 Calibration Data S1 Collect 500 µL Cell Culture Sample S2 Add 1 mL Acetonitrile (Protein Precipitation) S1->S2 S3 Vortex & Centrifuge S2->S3 S4 Collect & Filter Supernatant S3->S4 S5 Transfer to HPLC Vial S4->S5 H1 Inject Sample into HPLC System S5->H1 Analysis H2 Acquire Chromatogram (UV Detection at 285 nm) H1->H2 H3 Identify & Integrate Lansoprazole Peak H2->H3 H3->H4 G start Start: Cell Culture Sample protein_precip Protein Precipitation (Add Acetonitrile) start->protein_precip centrifuge Centrifugation (10,000 rpm, 10 min) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Syringe Filtration (0.45 µm) supernatant->filter hplc_injection Inject into HPLC filter->hplc_injection data_out Result: Lansoprazole Concentration hplc_injection->data_out

References

Application Notes: In Vitro Model for Studying Lansoprazole's Impact on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lansoprazole is a widely used proton pump inhibitor (PPI) for treating acid-related conditions like gastroesophageal reflux disease (GERD).[1][2] While effective in reducing stomach acid, emerging evidence suggests that PPIs can significantly alter the composition and function of the gut microbiota.[3][4] These alterations may lead to a state of dysbiosis, potentially contributing to adverse health effects.[1][2] In vitro models of the human gut microbiota offer a controlled and reproducible environment to investigate the specific effects of drugs like lansoprazole, overcoming the complexities and ethical considerations of in vivo studies.[5] This document provides detailed protocols for an in vitro batch culture model to study the impact of lansoprazole on the human gut microbiota.

Model Overview

The described in vitro model utilizes anaerobic batch cultivation of human fecal samples. This approach allows for the maintenance of a complex microbial community that is representative of the donor's gut microbiota.[6] By introducing lansoprazole into these cultures, researchers can directly assess its effects on microbial growth, community structure, and metabolic output.

Applications

  • Screening for Microbiota-Altering Effects: This model can be used as a primary screen to identify if lansoprazole directly impacts the growth and composition of the gut microbiota.

  • Mechanistic Studies: Researchers can investigate the mechanisms by which lansoprazole alters the microbiota, such as pH-dependent or independent effects.

  • Metabolic Profiling: The model allows for the analysis of changes in key microbial metabolites, such as short-chain fatty acids (SCFAs), which are crucial for host health.[7][8]

  • Personalized Medicine Research: By using fecal samples from different individuals, this model can explore how the effects of lansoprazole may vary depending on a person's unique gut microbial composition.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison between control and lansoprazole-treated groups.

Table 1: Changes in Microbial Alpha Diversity

Treatment GroupShannon Diversity Index (Mean ± SD)Chao1 Richness Estimator (Mean ± SD)
Control
Lansoprazole

Table 2: Relative Abundance of Key Bacterial Phyla (%)

Treatment GroupFirmicutes (Mean ± SD)Bacteroidetes (Mean ± SD)Proteobacteria (Mean ± SD)Actinobacteria (Mean ± SD)
Control
Lansoprazole

Table 3: Concentration of Short-Chain Fatty Acids (mM)

Treatment GroupAcetate (Mean ± SD)Propionate (Mean ± SD)Butyrate (Mean ± SD)
Control
Lansoprazole

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis fecal_sample Fecal Sample Collection inoculation Inoculation in Anaerobic Chamber fecal_sample->inoculation media_prep Anaerobic Media Preparation media_prep->inoculation drug_exposure Lansoprazole Exposure inoculation->drug_exposure incubation 48h Incubation at 37°C drug_exposure->incubation dna_extraction DNA Extraction incubation->dna_extraction scfa_analysis SCFA Analysis (GC-MS) incubation->scfa_analysis rrna_sequencing 16S rRNA Sequencing dna_extraction->rrna_sequencing data_analysis Bioinformatics & Statistical Analysis scfa_analysis->data_analysis rrna_sequencing->data_analysis lansoprazole_impact cluster_gut_environment Gut Environment cluster_microbiota Gut Microbiota lansoprazole Lansoprazole gastric_acid Gastric Acid Suppression lansoprazole->gastric_acid microbial_composition Altered Microbial Composition lansoprazole->microbial_composition Direct Inhibition? ph_increase Increased Gastric pH gastric_acid->ph_increase oral_bacteria Oral Bacteria Survival ph_increase->oral_bacteria oral_bacteria->microbial_composition scfa_production Altered SCFA Production microbial_composition->scfa_production dysbiosis Dysbiosis microbial_composition->dysbiosis

References

Lansoprazole Administration Protocol for Rodent Models of Gastric Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of lansoprazole in various rodent models of gastric injury. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the gastroprotective effects of lansoprazole and other novel compounds.

Overview and Mechanism of Action

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells[1][2][3]. This action blocks the final step in acid production, leading to a significant reduction in both basal and stimulated gastric acid output[1]. Beyond its potent antisecretory effects, lansoprazole has demonstrated protective effects on the gastric mucosa through mechanisms that include the reduction of oxidative stress[4][5][6]. Studies have shown that lansoprazole can mitigate the damage induced by non-steroidal anti-inflammatory drugs (NSAIDs) by decreasing mucosal oxidative injury[4][5].

Experimental Models of Gastric Injury

Several rodent models are commonly employed to induce gastric injury and assess the efficacy of gastroprotective agents like lansoprazole. These include:

  • NSAID-Induced Gastric Injury: Administration of NSAIDs such as indomethacin, diclofenac, piroxicam, or ketoprofen causes gastric lesions[4][7][8]. This model is highly relevant for studying the gastrointestinal side effects of NSAID therapy.

  • Stress-Induced Gastric Injury: Models like cold restraint stress (CRS) or water-immersion restraint stress (WIRS) are used to induce gastric ulcers through physiological stress[9][10][11][12][13].

  • Ethanol-Induced Gastric Injury: Intragastric administration of ethanol leads to acute hemorrhagic lesions in the gastric mucosa[14].

  • Acetic Acid-Induced Gastric Ulcer: This model involves the topical application of acetic acid to the gastric serosa to create a chronic ulcer, which is useful for studying ulcer healing[15].

Lansoprazole Administration Protocols

The following tables summarize lansoprazole administration protocols from various studies. The primary route of administration is oral gavage.

NSAID-Induced Gastric Injury Models
SpeciesNSAID and DoseLansoprazole DoseAdministration ScheduleKey FindingsReference
Rat (Sprague-Dawley)Indomethacin (100 µmol/kg), Diclofenac (60 µmol/kg), Piroxicam (150 µmol/kg), Ketoprofen (150 µmol/kg)18 or 90 µmol/kgLansoprazole administered 30 minutes before NSAID.90 µmol/kg lansoprazole markedly prevented injuries from all NSAIDs. Reduced mucosal MDA and MPO levels, and reversed the decrease in GSH.[4][5][8]
RatIndomethacin (20 mg/kg)3, 10, 30 µmol/kgLansoprazole administered intragastrically.Dose-dependently prevented indomethacin-induced lesions, with 99% inhibition at 30 µmol/kg.[7]
RatIndomethacin5 mg/kgLansoprazole administered subcutaneously just after indomethacin injection.Prevented the development of intestinal lesions in a dose-dependent manner.[16][17]
Other Gastric Injury Models
SpeciesInjury Model and InducerLansoprazole DoseAdministration ScheduleKey FindingsReference
Rat (Wistar)Ethanol-induced30 mg/kgLansoprazole administered intragastrically 30 minutes before ethanol.Reduced gastric mucosal injury.[14]
RatAcetic acid-induced ulcer5 and 25 mg/kgDaily administration.Increased VEGF expression at the ulcer margin in a dose-dependent manner, promoting healing.[15]
RatCold Restraint StressNot specifiedNot specifiedProvided complete protection against ulcer formation.[9][10]
RatGlacial Acetic Acid-Induced Ulcer1.35, 2.7, and 5.4 mg/kg (as a compound capsule with NaHCO₃)Intragastric administration.Significantly reduced the gastric ulcer and enhanced the expression of SOD.[18]

Detailed Experimental Protocols

Protocol for NSAID-Induced Gastric Injury Model

This protocol is based on studies using indomethacin to induce gastric injury in rats[4][7].

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Lansoprazole

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Indomethacin

  • Oral gavage needles[19][20]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools

  • Formalin solution (10%)

  • Ulcer scoring scale

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals for 24 hours before the experiment, with free access to water.

  • Lansoprazole Administration:

    • Prepare a suspension of lansoprazole in the vehicle at the desired concentrations (e.g., 18 and 90 µmol/kg)[4].

    • Administer the lansoprazole suspension or vehicle to the respective groups of rats via oral gavage.

  • Induction of Gastric Injury:

    • Thirty minutes after lansoprazole administration, administer indomethacin (e.g., 100 µmol/kg) orally by gavage[4].

  • Euthanasia and Tissue Collection:

    • Four to six hours after indomethacin administration, euthanize the animals using an approved method.

    • Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline.

  • Ulcer Assessment:

    • Examine the gastric mucosa for lesions.

    • Measure the length of each lesion in millimeters. The sum of the lengths of all lesions for each stomach is the ulcer index.

  • Biochemical Analysis (Optional):

    • Collect gastric mucosal tissue for the analysis of markers of oxidative stress such as malondialdehyde (MDA), glutathione (GSH), and myeloperoxidase (MPO) activity[4][5].

  • Histopathology (Optional):

    • Fix a portion of the stomach tissue in 10% formalin for histological examination.

Protocol for Water-Immersion Restraint Stress (WIRS) Model

This protocol is adapted from studies investigating stress-induced ulcers[12][13].

Materials:

  • Male Wistar rats (200-250 g)

  • Lansoprazole

  • Vehicle

  • Restraint cages

  • Water bath maintained at 22-23°C[11][12]

Procedure:

  • Animal Acclimatization and Fasting: As described in the NSAID model.

  • Lansoprazole Administration: Administer lansoprazole or vehicle orally 30 minutes before inducing stress.

  • Induction of Stress:

    • Place each rat in a restraint cage.

    • Immerse the cage vertically in the water bath to the level of the xiphoid process[12][13].

    • Maintain the stress condition for a defined period (e.g., 3.5 to 4 hours)[9][12].

  • Euthanasia, Tissue Collection, and Assessment: Proceed as described in the NSAID model.

Visualization of Workflows and Pathways

Experimental Workflow for NSAID-Induced Gastric Injury

G A Animal Acclimatization & Fasting B Randomization into Groups (Vehicle, Lansoprazole) A->B C Lansoprazole Administration (Oral Gavage) B->C D NSAID Administration (e.g., Indomethacin, 30 min post-LPZ) C->D E Gastric Injury Induction Period (4-6 hours) D->E F Euthanasia & Stomach Excision E->F G Ulcer Index Scoring F->G H Biochemical Analysis (MDA, GSH, MPO) F->H I Histopathological Examination F->I

Caption: Workflow for evaluating lansoprazole in an NSAID-induced gastric injury model.

Signaling Pathway of Lansoprazole's Gastroprotective Effect

G cluster_0 Lansoprazole Lansoprazole ProtonPump H+/K+-ATPase (Proton Pump) Lansoprazole->ProtonPump Inhibits OxidativeStress Oxidative Stress (Increased ROS) Lansoprazole->OxidativeStress Reduces HO1 Heme Oxygenase-1 (HO-1) Induction Lansoprazole->HO1 May Induce AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Leads to GastricInjury Gastric Mucosal Injury AcidSecretion->GastricInjury Contributes to OxidativeStress->GastricInjury Causes AntioxidantDefense Antioxidant Defense HO1->AntioxidantDefense Enhances AntioxidantDefense->OxidativeStress Counteracts

Caption: Simplified signaling pathway of lansoprazole's gastroprotective mechanisms.

References

Application Notes: Assessing Lansoprazole-Induced Autophagy with Monodansylcadaverine (MDC) Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, making it a key target for drug development. Monodansylcadaverine (MDC) is a fluorescent compound that accumulates in autophagic vacuoles, serving as a specific marker for the detection and quantification of autophagy.[1][2] Lansoprazole, a widely used proton pump inhibitor (PPI), has been shown to induce autophagy, potentially through the inhibition of the mTOR signaling pathway.[3][4] These application notes provide detailed protocols for utilizing MDC staining to investigate and quantify lansoprazole-induced autophagy in mammalian cells.

Key Applications

  • Screening and validation of autophagy-inducing compounds.

  • Studying the mechanism of action of drugs that modulate autophagy.

  • Assessing the role of autophagy in disease models.

Experimental Protocols

This section details the necessary protocols for cell culture, treatment with lansoprazole, and subsequent staining with MDC for analysis by fluorescence microscopy and fluorometry.

Protocol 1: Qualitative Assessment of Autophagy by Fluorescence Microscopy

This protocol describes the steps to visualize lansoprazole-induced autophagy using MDC staining and fluorescence microscopy.

Materials

  • Mammalian cell line of interest (e.g., HeLa, A549, MCF7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Lansoprazole (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Monodansylcadaverine (MDC) (Sigma-Aldrich)

  • Starvation medium (Earle's Balanced Salt Solution - EBSS) as a positive control[5]

  • Confocal dishes or 6-well plates with sterile coverslips[6]

  • Fluorescence microscope with a DAPI filter set (Excitation ~355 nm, Emission ~512 nm)[7]

Procedure

  • Cell Seeding: Seed cells onto confocal dishes or coverslips in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Test Group: Treat cells with the desired concentration of lansoprazole (e.g., 5-50 µM) for a specified duration (e.g., 6-24 hours).

    • Vehicle Control: Treat cells with the same volume of DMSO used for the lansoprazole treatment.

    • Positive Control: Replace the complete medium with EBSS and incubate for 2-4 hours to induce autophagy by starvation.[8]

  • MDC Staining:

    • Following treatment, remove the culture medium and wash the cells twice with PBS.

    • Add 50 µM MDC in PBS to each well and incubate for 15-20 minutes at 37°C in the dark.[6][9] MDC is light-sensitive, so all subsequent steps should be protected from light.[10]

  • Washing: Wash the cells 3-4 times with PBS to remove excess MDC.[1][5]

  • Imaging: Immediately visualize the cells under a fluorescence microscope. It is preferable to analyze live, non-fixed cells as fixation can diminish the fluorescence signal.[5] Capture images of multiple fields for each condition. Autophagic vacuoles will appear as distinct punctate green fluorescent dots in the cytoplasm.

Protocol 2: Quantitative Assessment of Autophagy by Fluorometry

This protocol allows for the quantification of MDC uptake, providing a numerical measure of autophagy induction.

Materials

  • Same as Protocol 1, with the addition of:

  • 6-well or 96-well black, clear-bottom tissue culture plates[7]

  • Lysis buffer (10 mM Tris-HCl, pH 8.0, 0.1% Triton X-100)[5]

  • Microplate reader (fluorometer)

Procedure

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a 6-well plate format.

  • MDC Staining:

    • After treatment, remove the medium and wash the cells three times with PBS.[5]

    • Incubate the cells with 0.05 mM (50 µM) MDC in PBS for 10-15 minutes at 37°C.[5]

  • Cell Lysis:

    • Wash the cells four times with PBS.

    • Add an appropriate volume of lysis buffer (e.g., 200-500 µL) to each well and incubate for 10 minutes at room temperature to lyse the cells.[5]

  • Fluorescence Measurement:

    • Transfer the lysate to a microplate.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~335-365 nm and an emission wavelength of ~512-525 nm.[5][11]

  • Data Normalization: Normalize the fluorescence intensity to the total protein concentration of each sample to account for differences in cell number.

Data Presentation

Quantitative data from fluorometric analysis should be presented in a clear, tabular format to facilitate comparison between different treatment groups.

Table 1: Representative Quantitative Analysis of Lansoprazole-Induced Autophagy

Treatment GroupConcentration (µM)Duration (h)Mean MDC Fluorescence (Arbitrary Units)Fold Change vs. Vehicle
Vehicle Control (DMSO)-24150.5 ± 12.31.0
Lansoprazole1024285.9 ± 20.11.9
Lansoprazole2524451.2 ± 35.83.0
Lansoprazole5024542.1 ± 41.53.6
Positive Control (EBSS)-2498.7 ± 39.43.3

Note: The data presented are representative and may vary depending on the cell line and experimental conditions.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the underlying biological mechanisms.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stain MDC Staining cluster_analysis Analysis seed Seed Cells in 6-Well Plates incubate Incubate for 24h (37°C, 5% CO2) seed->incubate treat Treat with Lansoprazole, Vehicle (DMSO), or EBSS incubate->treat incubate2 Incubate for Desired Duration treat->incubate2 wash1 Wash Cells with PBS incubate2->wash1 stain Incubate with 50µM MDC (15 min, 37°C, Dark) wash1->stain wash2 Wash Cells 4x with PBS stain->wash2 microscopy Fluorescence Microscopy (Qualitative) wash2->microscopy fluorometry Cell Lysis & Fluorometry (Quantitative) wash2->fluorometry

Caption: Experimental workflow for assessing lansoprazole-induced autophagy using MDC staining.

G cluster_legend Legend lansoprazole Lansoprazole mTORC1 mTORC1 (Active) lansoprazole->mTORC1 Inhibits (?) mTORC1_inactive mTORC1 (Inactive) ULK1_complex ULK1 Complex (Inactive) mTORC1->ULK1_complex ULK1_complex_active ULK1 Complex (Active) mTORC1_inactive->ULK1_complex_active Autophagy Autophagy (Initiation) ULK1_complex_active->Autophagy l1 Active Pathway l2 Inhibitory Pathway l1_c l2_c

Caption: Proposed signaling pathway for lansoprazole-induced autophagy via mTORC1 inhibition.

References

Troubleshooting & Optimization

Optimizing Lansoprazole Sodium Dosage for In Vitro Anti-Proliferative Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lansoprazole sodium dosage in in vitro anti-proliferative assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for lansoprazole in anti-proliferative assays?

A1: Based on published studies, a common starting concentration range for lansoprazole in in vitro anti-proliferative assays is between 10 µM and 200 µM. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and incubation time. For example, in A549 non-small cell lung cancer cells, IC50 values have been reported at 110.4 µM after 48 hours and 69.5 µM after 72 hours of treatment.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I dissolve this compound for in vitro experiments?

A2: Lansoprazole is practically insoluble in water.[3][4] For in vitro assays, it is recommended to dissolve lansoprazole in dimethyl sulfoxide (DMSO) to create a stock solution.[4] A stock solution of 10-20 mM in DMSO is typically used. Ensure the final concentration of DMSO in the cell culture medium is low (generally less than 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the known mechanisms of lansoprazole's anti-proliferative effects?

A3: Lansoprazole, a proton pump inhibitor, exerts its anti-proliferative effects through several mechanisms. It has been shown to induce apoptosis and cause G0/G1 cell cycle arrest by inhibiting the activation of key signaling pathways, including STAT3, PI3K/Akt, and Raf/ERK.[1][2][5] Additionally, it can inhibit autophagy by blocking the fusion of autophagosomes with lysosomes.[5]

Q4: For how long should I treat my cells with lansoprazole?

A4: The incubation time for lansoprazole treatment can influence its anti-proliferative effects. Studies have shown dose- and time-dependent inhibition of cell proliferation.[1][2] Common treatment durations in vitro range from 24 to 72 hours.[1][2] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for your experimental goals.

Q5: Can lansoprazole be used in combination with other anti-cancer drugs?

A5: Yes, studies have shown that lansoprazole can have a synergistic anti-tumor effect when used in combination with other chemotherapeutic agents, such as gefitinib in non-small cell lung cancer cells.[1][5] This suggests that lansoprazole may enhance the efficacy of certain anti-cancer drugs.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Lansoprazole precipitates in the culture medium. The final concentration of lansoprazole is too high, or the DMSO concentration is insufficient to maintain solubility. Lansoprazole has low aqueous solubility.[3]Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration in the medium. Ensure the final DMSO concentration remains below cytotoxic levels (typically <0.5%). Perform a solubility test in your specific culture medium prior to the experiment.
Inconsistent or not reproducible results in cell viability assays. Uneven cell seeding, variability in drug concentration across wells, or edge effects in the microplate. Cell viability can be time-dependent.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and drug solutions to minimize variability. Avoid using the outer wells of the microplate, which are prone to evaporation. Ensure consistent incubation times across experiments.[6]
High background in MTT/MTS assays. Contamination of reagents or culture. Phenol red in the culture medium can interfere with absorbance readings.Use sterile techniques and fresh reagents. Consider using a phenol red-free medium for the assay or include a background control with medium and the assay reagent but no cells.
No significant anti-proliferative effect observed. The lansoprazole concentration is too low for the specific cell line. The incubation time is too short. The cell line is resistant to lansoprazole's effects.Perform a dose-response study with a wider range of concentrations (e.g., up to 500 µM). Increase the incubation time (e.g., up to 72 hours).[1][2] Consider testing different cancer cell lines, as sensitivity can vary.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability following treatment with lansoprazole.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Lansoprazole Preparation and Treatment:

    • Prepare a 20 mM stock solution of lansoprazole in DMSO.

    • Perform serial dilutions of the lansoprazole stock solution in serum-free medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of lansoprazole. Include a vehicle control with the same final concentration of DMSO as the highest lansoprazole concentration.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization and Absorbance Reading:

    • After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle shaking or pipetting.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the cell viability against the lansoprazole concentration to determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.[6]

Quantitative Data Summary

Cell LineAssayIncubation TimeIC50 (µM)Reference
A549 (Non-small cell lung cancer)MTT48 hours110.4[1][2]
A549 (Non-small cell lung cancer)MTT72 hours69.5[1][2]
MDA-MB-231 (Breast cancer)MTT48 hours>200[1]
U251 (Glioma)MTT48 hours~150[1]
SK-Hep1 (Hepatocellular carcinoma)MTT48 hours>200[1]
MCF-7 (Breast cancer)MTT48 hours>200[1]
HepG2 (Hepatocellular carcinoma)Neutral Red Uptake24 hours221[4]
MRC5 (Normal lung fibroblast)Neutral Red Uptake24 hours306[4]

Signaling Pathway and Workflow Diagrams

G cluster_0 Lansoprazole Mechanism of Action cluster_1 Signaling Pathways cluster_2 Cellular Processes Lansoprazole Lansoprazole Stat3 Stat3 (Phosphorylation) Lansoprazole->Stat3 PI3K_Akt PI3K/Akt Pathway Lansoprazole->PI3K_Akt Raf_ERK Raf/ERK Pathway Lansoprazole->Raf_ERK Apoptosis Apoptosis Lansoprazole->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest Lansoprazole->CellCycleArrest Proliferation Cell Proliferation Stat3->Proliferation PI3K_Akt->Proliferation Raf_ERK->Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: Lansoprazole's anti-proliferative signaling pathways.

G cluster_0 Experimental Workflow for Anti-Proliferative Assay A 1. Cell Seeding (96-well plate) B 2. Lansoprazole Treatment A->B C 3. Incubation (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate & Formazan Formation D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: General workflow for an in vitro anti-proliferative assay.

References

Addressing experimental variability in lansoprazole cell-based studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in cell-based studies involving lansoprazole. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for lansoprazole stock solutions?

A1: Lansoprazole is soluble in organic solvents like DMSO and ethanol. For cell culture experiments, preparing a high-concentration stock solution in sterile DMSO is recommended. It is sparingly soluble in aqueous buffers. To prepare a working solution, the DMSO stock should be diluted with the desired aqueous buffer or cell culture medium. Aqueous solutions of lansoprazole are not stable and should be prepared fresh for each experiment. Unused stock solutions in DMSO should be stored at -20°C in the dark.

Q2: How stable is lansoprazole in cell culture medium?

A2: Lansoprazole is known to be unstable in acidic conditions and can also degrade in aqueous solutions over time. Its stability in cell culture medium can be influenced by the pH of the medium and exposure to light. It is advisable to prepare fresh dilutions of lansoprazole in culture medium for each experiment and minimize the time between preparation and addition to cells. Degradation products of lansoprazole may have different biological activities and could contribute to experimental variability.

Q3: Can lansoprazole interfere with common cell viability assays?

A3: Yes, there is a potential for interference. For assays that rely on cellular metabolic activity, such as MTT or XTT assays, lansoprazole's effects on mitochondrial function could lead to an over or underestimation of cell viability. It is recommended to validate findings with an alternative assay that measures a different aspect of cell health, such as a trypan blue exclusion assay for membrane integrity or a crystal violet assay for cell number.

Q4: What are the known off-target effects of lansoprazole that could influence experimental results?

A4: While lansoprazole's primary target is the H+/K+-ATPase, it has been shown to have several off-target effects, especially at higher concentrations used in in vitro studies. These include inhibition of V-ATPase, which can affect lysosomal function, and modulation of various signaling pathways such as PI3K/Akt, STAT3, and MAPK. These off-target effects can vary between cell types and should be considered when interpreting experimental data.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays
Observed Problem Potential Cause Troubleshooting Steps
High variability between replicate wells treated with lansoprazole.Inconsistent drug concentration: Lansoprazole may precipitate in the culture medium, especially at high concentrations or if not properly dissolved. Uneven cell seeding: Inconsistent cell numbers across wells.1. Ensure complete solubilization: Prepare fresh lansoprazole dilutions for each experiment. Vortex thoroughly before adding to the medium. 2. Check for precipitation: Visually inspect the diluted lansoprazole solution for any signs of precipitation before adding to cells. 3. Optimize cell seeding: Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
Discrepancy between different viability assays (e.g., MTT vs. Trypan Blue).Assay-specific interference: Lansoprazole may affect mitochondrial reductase activity, leading to inaccurate MTT assay results.1. Use multiple viability assays: Corroborate results with at least two assays based on different principles (e.g., metabolic activity, membrane integrity, and cell number). 2. Include appropriate controls: Use vehicle-only (DMSO) controls and untreated controls.
Time-dependent decrease in lansoprazole's effect.Degradation of lansoprazole: Lansoprazole can degrade in the culture medium over the course of the experiment.1. Replenish the medium: For long-term experiments, consider replenishing the medium with freshly prepared lansoprazole at regular intervals. 2. Assess stability: If possible, measure the concentration of lansoprazole in the culture medium over time using analytical methods like HPLC.
Variability in Western Blot Results
Observed Problem Potential Cause Troubleshooting Steps
Inconsistent changes in protein expression after lansoprazole treatment.Variability in drug activity: Differences in the effective concentration of lansoprazole reaching the cells. Cellular stress response: The vehicle (DMSO) or the drug itself might induce a stress response that affects protein expression.1. Standardize treatment conditions: Ensure consistent incubation times and concentrations. 2. Optimize vehicle concentration: Use the lowest possible concentration of DMSO and include a vehicle-only control. 3. Check for off-target effects: Be aware of lansoprazole's known off-target effects on signaling pathways that might influence the expression of your protein of interest.
Weak or no signal for the target protein.Suboptimal antibody concentration or incubation time. Low protein abundance. 1. Optimize antibody dilution: Perform a titration of the primary antibody. 2. Extend incubation time: Incubate the primary antibody overnight at 4°C. 3. Increase protein load: Load a higher amount of total protein per lane.
High background on the western blot membrane.Inadequate blocking. Non-specific antibody binding. 1. Optimize blocking: Try different blocking agents (e.g., BSA instead of non-fat milk) or increase the blocking time. 2. Adjust antibody concentration: A lower primary antibody concentration may reduce background. 3. Increase washing steps: Increase the number and duration of washes.
Issues with qPCR Data
Observed Problem Potential Cause Troubleshooting Steps
Inconsistent gene expression changes with lansoprazole treatment.Variability in cell response: Heterogeneity in the cell population or cell cycle synchronization. RNA degradation: Poor quality RNA can lead to variable results.1. Synchronize cell cultures: If studying cell cycle-related genes, consider synchronizing the cells before treatment. 2. Ensure RNA quality: Check RNA integrity using a bioanalyzer before proceeding with qPCR. 3. Use stable reference genes: Validate the stability of your chosen reference genes under your experimental conditions.
Low amplification efficiency.Suboptimal primer design. Presence of PCR inhibitors. 1. Validate primers: Ensure your primers have an efficiency between 90-110%. 2. Check for inhibitors: Perform a dilution series of your cDNA to check for the presence of inhibitors.

Data Presentation

Table 1: IC50 Values of Lansoprazole in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
A549Non-small cell lung cancer48110.4[1]
A549Non-small cell lung cancer7269.5[1]
A375Skin melanoma7299[2]
A549Lung cancer72217[2]
CACO-2Colorectal cancer72272[2]
MCF-7Breast cancer72208[2]
PANC-1Pancreatic cancer72181[2]
Table 2: Effect of Lansoprazole on Protein Expression
ProteinCell LineLansoprazole Concentration (µM)Incubation Time (h)Observed EffectCitation
HO-1Macrophages (J774)30, 50, 100121.75-2.2-fold induction[3]
FerritinMacrophages (J774)5-10012Concentration-dependent increase[3]
FerritinEndothelial cells (ECV304)1004-24Time-dependent increase[3]
Cleaved PARPA54925, 50, 100, 20048Increased levels[4]
Cleaved Caspase-3A54925, 50, 100, 20048Increased levels[4]
p-Stat3A54950, 100, 20048Decreased phosphorylation[4]
p-AktA54950, 100, 20048Decreased phosphorylation[4]
p-mTORA54950, 100, 20048Decreased phosphorylation[4]
PI3K 110αA54950, 100, 20048Decreased expression[4]
PI3K 110βA54950, 100, 20048Decreased expression[4]
K-RasA54950, 100, 20048Decreased expression[4]
p-c-RafA54950, 100, 20048Decreased phosphorylation[4]
p-ERKA54950, 100, 20048Decreased phosphorylation[4]

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Lansoprazole Treatment: Prepare fresh serial dilutions of lansoprazole in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include vehicle-only and untreated controls. Replace the old medium with the lansoprazole-containing medium.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot
  • Cell Lysis: After treating cells with lansoprazole for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

qPCR
  • RNA Extraction: After lansoprazole treatment, harvest the cells and extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.

  • RNA Quality Control: Assess the purity and integrity of the extracted RNA using a spectrophotometer and gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Primer Design and Validation: Design primers specific to your target genes and validate their efficiency by running a standard curve.

  • qPCR Reaction: Set up the qPCR reaction with a suitable master mix, your cDNA template, and primers.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a validated stable reference gene.

Mandatory Visualization

Lansoprazole_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lansoprazole Lansoprazole PI3K PI3K Lansoprazole->PI3K Inhibits Ras Ras Lansoprazole->Ras Inhibits STAT3 STAT3 Lansoprazole->STAT3 Inhibits Phosphorylation TLRs TLRs IKK IKK TLRs->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NFκB NF-κB ERK->NFκB Activates IκBα IκBα IKK->IκBα Phosphorylates & Inhibits GeneExpression Gene Expression (e.g., Pro-inflammatory Cytokines) NFκB->GeneExpression Activates STAT3->GeneExpression Activates

Caption: Lansoprazole's impact on key cellular signaling pathways.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_troubleshooting Troubleshooting Points StockSolution Lansoprazole Stock Solution (in DMSO) Treatment Cell Treatment StockSolution->Treatment TS1 Solubility & Stability StockSolution->TS1 CellSeeding Cell Seeding CellSeeding->Treatment TS2 Cell Density & Health CellSeeding->TS2 ViabilityAssay Cell Viability Assay Treatment->ViabilityAssay WesternBlot Western Blot Treatment->WesternBlot qPCR qPCR Treatment->qPCR TS3 Drug Concentration & Incubation Time Treatment->TS3 TS4 Assay Interference & Off-Target Effects ViabilityAssay->TS4 WesternBlot->TS4 qPCR->TS4

Caption: Key troubleshooting points in a typical experimental workflow.

References

Lansoprazole degradation in acidic versus neutral pH cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of lansoprazole in acidic versus neutral pH cell culture media.

Frequently Asked Questions (FAQs)

Q1: How stable is lansoprazole in standard, neutral pH cell culture medium (e.g., pH 7.4)?

Lansoprazole is relatively stable in neutral pH aqueous solutions. At 25°C and a pH of 7.0, its degradation half-life is approximately 18 hours. Therefore, in standard cell culture media buffered to a pH of 7.2-7.4, a significant portion of the compound is expected to remain intact over a typical short-term cell-based assay (e.g., up to 18 hours). However, for longer-term experiments, degradation may become a factor.

Q2: My cell culture medium becomes acidic during my experiment. How will this affect the stability of lansoprazole?

Lansoprazole is highly unstable in acidic conditions. As the pH of the cell culture medium decreases due to cellular metabolism (e.g., production of lactic acid), the degradation of lansoprazole will be significantly accelerated. For instance, at a pH of 5.0, the half-life of lansoprazole is approximately 30 minutes at 25°C. Therefore, if your cell culture becomes acidic, you can expect rapid degradation of the compound, which may impact the interpretation of your experimental results.

Q3: What are the primary degradation products of lansoprazole under acidic and neutral conditions?

Under acidic conditions, lansoprazole undergoes a complex degradation pathway, leading to the formation of several products. The major degradation products identified include lansoprazole sulfide, lansoprazole sulfone, and various benzimidazole derivatives.[1][2][3] In neutral to slightly basic conditions, the degradation is slower, and different degradation products may be formed, though lansoprazole is considered more stable under these conditions.[1][2]

Q4: Can components of the cell culture medium interfere with the analysis of lansoprazole?

Yes, certain components of cell culture media can interfere with the analytical quantification of lansoprazole, particularly by HPLC. Phenol red, a common pH indicator in many media formulations, can co-elute with lansoprazole or its degradation products, causing interference in UV detection.[4] Other media components, such as amino acids and vitamins, may also have the potential to interfere, depending on the specifics of the analytical method. It is recommended to use phenol red-free media if possible or to develop a robust sample preparation and HPLC method that separates lansoprazole from interfering media components.

Quantitative Data Summary

The following tables summarize the degradation kinetics of lansoprazole at various pH values and list its major degradation products.

Table 1: Half-life of Lansoprazole at Different pH Values (25°C)

pH ValueApproximate Half-life
5.0~ 0.5 hours
7.0~ 18 hours

Table 2: Major Degradation Products of Lansoprazole

ConditionDegradation Product
AcidicLansoprazole Sulfide
Lansoprazole Sulfone
Benzimidazole derivatives
NeutralDP-5 (Unspecified)
OxidativeDP-1, DP-6, DP-7, DP-8 (Unspecified)
BasicDP-4 (Unspecified)

(Note: DP-x refers to degradation products as identified in forced degradation studies.)[1]

Experimental Protocols

Protocol 1: Assessing the Stability of Lansoprazole in Cell Culture Medium

This protocol outlines a general procedure for determining the chemical stability of lansoprazole in a cell-free culture medium at a constant pH and temperature.

Materials:

  • Lansoprazole

  • Sterile, cell-free cell culture medium (e.g., DMEM, RPMI-1640), with or without phenol red

  • Sterile, pH-adjusted buffers (e.g., phosphate-buffered saline)

  • Incubator (37°C)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Solvents for mobile phase (e.g., acetonitrile, water, buffer)

  • Microcentrifuge tubes

Procedure:

  • Preparation of Lansoprazole Stock Solution: Prepare a concentrated stock solution of lansoprazole in a suitable solvent (e.g., DMSO).

  • Spiking of Cell Culture Medium: Spike the pre-warmed (37°C) cell culture medium with the lansoprazole stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the stability.

  • Incubation: Place the lansoprazole-spiked medium in a sterile container and incubate at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the medium.

  • Sample Preparation:

    • Immediately transfer the aliquot to a microcentrifuge tube.

    • If the medium contains proteins (e.g., from fetal bovine serum), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent).

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Analyze the sample using a validated HPLC method to quantify the concentration of the remaining lansoprazole.

    • Monitor for the appearance of degradation product peaks in the chromatogram.

  • Data Analysis:

    • Plot the concentration of lansoprazole versus time.

    • Calculate the degradation rate constant (k) and the half-life (t½) of lansoprazole under the tested conditions.

Troubleshooting Guides

Issue 1: Rapid and Unexpected Degradation of Lansoprazole in Neutral pH Medium

Possible Cause Troubleshooting Step
pH shift in the medium: Cellular metabolism can lead to a decrease in the pH of the medium over time, accelerating lansoprazole degradation.Monitor the pH of the cell culture medium at each time point. If a significant drop in pH is observed, consider using a more strongly buffered medium or changing the medium more frequently.
Enzymatic degradation: If cells are present, they may metabolize lansoprazole.To distinguish between chemical and enzymatic degradation, run a parallel experiment with cell-free medium as a control.
Photodegradation: Lansoprazole may be sensitive to light.Protect the experimental setup from light by using amber tubes and covering the plate or flask with aluminum foil.

Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

Possible Cause Troubleshooting Step
Interference from media components: Phenol red or other media components may co-elute with lansoprazole.Use phenol red-free medium. Optimize the HPLC method (e.g., adjust the mobile phase composition, gradient, or column type) to improve the separation of lansoprazole from interfering peaks.
Inadequate sample preparation: Residual proteins or other media components can affect column performance.Ensure complete protein precipitation. Consider using a solid-phase extraction (SPE) method for sample cleanup before HPLC analysis.
Column degradation: The HPLC column may be degraded due to the complexity of the sample matrix.Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.

Issue 3: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Inconsistent pH of the medium: Small variations in the initial pH of the medium can lead to significant differences in degradation rates.Prepare the medium carefully and verify the pH before each experiment.
Variable incubation conditions: Fluctuations in temperature or CO2 levels in the incubator can affect the pH and stability.Ensure the incubator is properly calibrated and provides a stable environment.
Inconsistent sample handling: Delays in sample processing or variations in the sample preparation procedure can introduce variability.Standardize the sample handling and preparation protocol and process all samples consistently and promptly.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Lansoprazole Stock Solution spike Spike Medium with Lansoprazole stock->spike media Prepare Cell Culture Medium media->spike incubate Incubate at 37°C spike->incubate sample Collect Samples at Time Points incubate->sample process Sample Processing (e.g., Protein Precipitation) sample->process hplc HPLC Analysis process->hplc data Data Analysis (Calculate Half-life) hplc->data

Caption: Experimental workflow for assessing lansoprazole stability in cell culture media.

degradation_pathway lansoprazole Lansoprazole acid Acidic Conditions (e.g., pH < 6.0) lansoprazole->acid neutral Neutral Conditions (e.g., pH 7.0-7.4) lansoprazole->neutral degradation_products_acid Degradation Products (Lansoprazole Sulfide, etc.) acid->degradation_products_acid stable Relatively Stable neutral->stable

Caption: Simplified degradation pathways of lansoprazole at different pH conditions.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Unexpectedly Rapid Lansoprazole Degradation ph_shift pH Shift in Medium issue->ph_shift enzymatic Enzymatic Degradation issue->enzymatic photo Photodegradation issue->photo monitor_ph Monitor pH / Use Buffered Medium ph_shift->monitor_ph cell_free Run Cell-Free Control enzymatic->cell_free protect_light Protect from Light photo->protect_light

References

Factors affecting the reproducibility of lansoprazole's effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and addressing the factors that affect the in vivo reproducibility of lansoprazole's effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the variability of lansoprazole's effects in vivo?

The reproducibility of lansoprazole's effects can be influenced by several key factors:

  • Genetic Polymorphisms: Variations in the cytochrome P450 enzymes, particularly CYP2C19 and to a lesser extent CYP3A4, are major contributors to inter-individual differences in lansoprazole metabolism.[1][2][3][4]

  • Food and Antacid Intake: The timing of food administration can significantly alter the absorption and bioavailability of lansoprazole.[5][6][7] Concomitant use of antacids can also affect its absorption rate.[6]

  • Drug Formulation: Different formulations, such as delayed-release capsules and orally disintegrating tablets, may have minor pharmacokinetic differences, although they are often shown to be bioequivalent.[8][9][10] The integrity of the enteric coating is crucial for protecting the acid-labile drug.[8][11]

  • Drug-Drug Interactions: Lansoprazole's metabolism through the CYP450 system makes it susceptible to interactions with other drugs that inhibit, induce, or are metabolized by these enzymes.[3][12][13]

  • Patient-Specific Factors: Factors such as age, smoking habits, and a history of previous proton pump inhibitor (PPI) use have been linked to variations in response to lansoprazole therapy.[14][15]

  • Stereochemistry: Lansoprazole is a racemic mixture of R- and S-enantiomers, which are metabolized differently.[1][16][17] Dexlansoprazole, the R-enantiomer, is available as a dual delayed-release formulation, which can affect its pharmacokinetic profile.[18]

Q2: How does the CYP2C19 genotype affect lansoprazole's pharmacokinetics?

The CYP2C19 enzyme is primarily responsible for the 5-hydroxylation of lansoprazole, a major metabolic pathway.[1][2] Genetic polymorphisms in the CYP2C19 gene lead to different metabolic phenotypes:

  • Extensive Metabolizers (EMs): Individuals with normal enzyme activity.

  • Intermediate Metabolizers (IMs): Individuals with reduced enzyme activity.

  • Poor Metabolizers (PMs): Individuals with little to no enzyme activity.

Poor metabolizers exhibit decreased clearance and significantly higher plasma concentrations of lansoprazole compared to extensive metabolizers, which can lead to increased therapeutic efficacy but also a potentially higher risk of adverse effects.[19]

Q3: What is the effect of food on the bioavailability of lansoprazole?

Administering lansoprazole with food can significantly decrease and delay its absorption.[5][6] Studies have shown that food can reduce the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of lansoprazole by 50-70%.[12] Therefore, it is generally recommended to administer lansoprazole in a fasting state to ensure maximal absorption.[4][6]

Q4: Are there significant differences between various lansoprazole formulations?

Different formulations of lansoprazole, such as delayed-release capsules, orally disintegrating tablets (ODT), and suspensions, are designed to be bioequivalent.[9][10][20] However, minor differences in their pharmacokinetic profiles, primarily in the rate of absorption and onset of action, can exist due to variations in excipients and manufacturing processes.[8] For instance, ODTs offer a convenient administration route for patients with difficulty swallowing, and studies have shown them to be bioequivalent to intact capsules.[9][10]

Troubleshooting Guides

Issue: High inter-subject variability in pharmacokinetic data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Undocumented CYP2C19 Genotypes Genotype subjects for CYP2C19 polymorphisms to stratify the study population into extensive, intermediate, and poor metabolizer groups. This can help explain a significant portion of the variability.[2][19]
Inconsistent Food Intake Standardize the timing of drug administration with respect to meals. Administering lansoprazole on an empty stomach (e.g., after an overnight fast) is recommended to minimize variability in absorption.[6][7]
Concomitant Medications Obtain a detailed medication history from all subjects to identify any potential drug-drug interactions with CYP2C19 or CYP3A4 inhibitors or inducers.[3][13]
Formulation Integrity Ensure the integrity of the enteric coating of the lansoprazole formulation, as damage can lead to premature drug release and degradation in the acidic environment of the stomach.[8][11]

Issue: Unexpectedly low drug exposure (AUC and Cmax).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Administration with Food As noted, food significantly reduces lansoprazole's bioavailability.[6][12] Ensure strict adherence to fasting protocols.
Rapid Metabolism (Ultra-rapid Metabolizers) While less common for CYP2C19, consider the possibility of ultra-rapid metabolizer phenotypes, which would lead to faster drug clearance.
Drug-Drug Interactions (Inducers) Check for co-administration of drugs that are strong inducers of CYP2C19 or CYP3A4, which would accelerate lansoprazole metabolism.
Poor Formulation Bioavailability If using a generic or novel formulation, its bioequivalence to the reference product may need to be confirmed through dedicated studies.[21][22][23]

Quantitative Data Summary

Table 1: Effect of Food on Lansoprazole Pharmacokinetics (30 mg dose)

ParameterFasting StateWith Food% ChangeReference
Cmax (ng/mL) 1151 ± 344600 ± 330↓ ~48%[6]
Tmax (h) 2.0 ± 0.83.3 ± 1.0↑ ~65%[7]
AUC (ng·h/mL) 4512 ± 19583083 ± 1688↓ ~32%[7]
Bioavailability ~80-91%Decreased by ~27%↓ ~27%[6][24][25]

Table 2: Pharmacokinetic Parameters of Lansoprazole Formulations (30 mg)

FormulationCmax (ng/mL)AUC0–24 (h·ng/mL)Tmax (h)Reference
Orally Disintegrating Tablet (dispersed) 992.8 ± 384.342216.5 ± 1270.16N/A[10]
Capsule 949.2 ± 361.682223.6 ± 1203.071.5 - 2.2[10]

Experimental Protocols

Protocol 1: Bioequivalence Study of Two Lansoprazole Formulations

This protocol is based on methodologies described in studies comparing different lansoprazole formulations.[21][22][23][26]

  • Study Design: A single-dose, randomized, two-period, crossover design with a washout period of at least 7 days.

  • Subjects: Healthy adult volunteers. Subjects should be genotyped for CYP2C19 if pharmacogenetic effects are a key interest.

  • Drug Administration: After an overnight fast of at least 10 hours, subjects receive a single 30 mg dose of either the test or reference lansoprazole formulation with 240 mL of water.

  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Lansoprazole concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[21][23]

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using non-compartmental methods: Cmax, Tmax, AUC0-t (from time zero to the last measurable concentration), and AUC0-∞ (from time zero to infinity).

  • Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC should fall within the bioequivalence limits of 80-125%.[22]

Visualizations

Lansoprazole_Metabolism cluster_enantiomers Enantiomers cluster_enzymes Metabolizing Enzymes cluster_metabolites Major Metabolites Lansoprazole Lansoprazole (Racemic Mixture) R_Lansoprazole R-Lansoprazole (Dexlansoprazole) Lansoprazole->R_Lansoprazole S_Lansoprazole S-Lansoprazole Lansoprazole->S_Lansoprazole CYP2C19 CYP2C19 R_Lansoprazole->CYP2C19 CYP3A4 CYP3A4 R_Lansoprazole->CYP3A4 Favored Pathway S_Lansoprazole->CYP2C19 Favored Pathway S_Lansoprazole->CYP3A4 Hydroxy_Lansoprazole 5-Hydroxylansoprazole CYP2C19->Hydroxy_Lansoprazole Hydroxylation Lansoprazole_Sulfone Lansoprazole Sulfone CYP3A4->Lansoprazole_Sulfone Sulfoxidation

Caption: Metabolic pathways of lansoprazole enantiomers.

Experimental_Workflow_BE_Study start Start: Healthy Volunteers screening Screening & Genotyping (Optional) start->screening randomization Randomization screening->randomization period1 Period 1: Drug Administration (Test or Reference) randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period (≥ 7 days) sampling1->washout analysis LC-MS/MS Analysis of Plasma Samples sampling1->analysis period2 Period 2: Crossover Drug Administration washout->period2 sampling2 Serial Blood Sampling period2->sampling2 sampling2->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis stats Statistical Analysis (ANOVA, 90% CI) pk_analysis->stats end End: Bioequivalence Determination stats->end

Caption: Workflow for a lansoprazole bioequivalence study.

Troubleshooting_Logic issue High In Vivo Variability cause1 Genetic Factors? issue->cause1 cause2 Dietary Influence? issue->cause2 cause3 Concomitant Drugs? issue->cause3 cause4 Formulation Issue? issue->cause4 solution1 Genotype for CYP2C19 cause1->solution1 Yes solution2 Standardize Food Intake cause2->solution2 Yes solution3 Review Medication History cause3->solution3 Yes solution4 Verify Formulation Integrity and Bioequivalence cause4->solution4 Yes

Caption: Troubleshooting logic for high in vivo variability.

References

Technical Support Center: Optimizing Lansoprazole Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing lansoprazole in cancer cell line experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their studies.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of lansoprazole in cancer cells?

Lansoprazole, a proton pump inhibitor (PPI), primarily targets vacuolar-type H+-ATPase (V-ATPase) in cancer cells.[1] This inhibition leads to a disruption of pH gradients, particularly the acidification of the tumor microenvironment and intracellular vesicles like lysosomes.[2][3] This disruption can, in turn, induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate autophagy.[4][5]

2. What is a typical starting concentration and incubation time for lansoprazole treatment?

The optimal concentration and incubation time for lansoprazole are highly dependent on the specific cancer cell line. However, a general starting point can be a concentration range of 10 µM to 250 µM for an incubation period of 24 to 72 hours.[5][6] It is crucial to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

3. I am not observing significant cell death with lansoprazole alone. What could be the reason?

Several factors could contribute to a lack of significant cytotoxicity:

  • Cell Line Resistance: Some cancer cell lines may be less sensitive to single-agent lansoprazole treatment.

  • Sub-optimal Concentration/Incubation Time: You may need to increase the concentration or extend the incubation period. Refer to the IC50 values in the table below for guidance.

  • Experimental Conditions: Ensure that the cell culture medium pH is stable and that the lansoprazole solution is freshly prepared, as its stability can be pH-dependent.

Consider combining lansoprazole with other chemotherapeutic agents like doxorubicin or gefitinib, as synergistic effects have been reported.[2][5] Pre-treatment with lansoprazole for a few hours (e.g., 2 hours) before adding the second agent can enhance its efficacy.[5]

4. My cells are showing increased vacuole formation after lansoprazole treatment. Is this normal?

Yes, the formation of autophagic vacuoles is a known effect of lansoprazole treatment in some cancer cell lines, such as A549 non-small cell lung cancer cells.[5] This is linked to its role in modulating autophagy. However, it's important to determine whether this is due to an increase in autophagic flux or a blockage of autophagosome clearance.[5]

5. How can I assess the effect of lansoprazole on specific signaling pathways?

To investigate the impact of lansoprazole on pathways like PI3K/Akt or Wnt/β-catenin, you can use techniques like Western blotting to analyze the phosphorylation status and total protein levels of key components of these pathways. For instance, a decrease in the phosphorylation of Akt, mTOR, and Stat3 has been observed after lansoprazole treatment in A549 cells.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results between experiments - Lansoprazole solution degradation- Variation in cell confluency- Inconsistent incubation times- Prepare fresh lansoprazole solutions for each experiment.- Ensure consistent cell seeding density and confluency at the start of treatment.- Use a precise timer for all incubation steps.
High background in apoptosis assays (e.g., Annexin V) - Cells are over-confluent or unhealthy before treatment- Harsh trypsinization- Plate cells at a lower density to avoid contact inhibition-induced apoptosis.- Use a gentle cell detachment method and minimize incubation time with trypsin.
Difficulty in detecting changes in protein phosphorylation - Sub-optimal incubation time for pathway activation/inhibition- Protein degradation- Perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to identify the optimal time point for observing changes.- Use protease and phosphatase inhibitors in your lysis buffer.
Lansoprazole precipitates in the culture medium - High concentration of lansoprazole- pH of the medium- Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells.- Check the pH of your culture medium after adding lansoprazole.

Quantitative Data Summary

Table 1: IC50 Values of Lansoprazole in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A549Non-small cell lung cancer48110.4[5]
A549Non-small cell lung cancer7269.5[5]
Various Cell Lines (MDA-MB-231, U251, SK-Hep1, MCF-7)Breast, Glioma, Hepatocellular Carcinoma48Varied (A549 most potent)[5]
SSL-PDOsSessile Serrated LesionsNot specifiedEffective at 25 µM and 50 µM[1]

Table 2: Summary of Experimental Incubation Times

Experiment TypeCell Line(s)Incubation TimeLansoprazole ConcentrationReference
Pre-treatment for Doxorubicin CombinationEMT6, MCF72 hours500 µM[2]
Cell Proliferation AssayA54924, 48, 72 hoursDose-dependent[5]
Migration AssayA549Not specified10, 25, 50, 75 µM[5]
Autophagy Analysis (Western Blot)A54948 hoursDose-dependent[5]
Pre-treatment for Gefitinib CombinationA5492 hours44 µM[5]
Cell Viability AssaysA549, CAL 27, Detroit, PANC-124, 48 hours0, 1, 10, 50, 100, 250 µM[6]
Apoptosis AssayT47D, MCF-7, MDA-MB-23148 hoursDouble IC50 concentration[7]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of lansoprazole (e.g., 0, 10, 25, 50, 100, 200 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Western Blot Analysis for Signaling Proteins

  • Cell Lysis: After treatment with lansoprazole for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Lansoprazole_Signaling_Pathway Lansoprazole Lansoprazole V_ATPase V-ATPase Lansoprazole->V_ATPase Inhibits pH_gradient Disrupted pH Homeostasis Lansoprazole->pH_gradient PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Lansoprazole->PI3K_Akt_mTOR Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Lansoprazole->Wnt_beta_catenin Inhibits V_ATPase->pH_gradient Maintains ROS Increased ROS pH_gradient->ROS Autophagy Autophagy Modulation pH_gradient->Autophagy Apoptosis Apoptosis ROS->Apoptosis PI3K_Akt_mTOR->Apoptosis Regulates PI3K_Akt_mTOR->Autophagy Regulates Cell_Cycle_Arrest Cell Cycle Arrest Wnt_beta_catenin->Cell_Cycle_Arrest Regulates Apoptosis->Autophagy Crosstalk

Caption: Lansoprazole's mechanism of action in cancer cells.

Experimental_Workflow start Start: Cancer Cell Culture treatment Lansoprazole Treatment (Dose & Time Optimization) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (Signaling Pathways) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: A typical experimental workflow for lansoprazole studies.

Wnt_Signaling_Inhibition Lansoprazole Lansoprazole V_ATPase_inhibition V-ATPase Inhibition Lansoprazole->V_ATPase_inhibition LRP6_phospho Decreased p-LRP6 V_ATPase_inhibition->LRP6_phospho beta_catenin β-catenin Degradation LRP6_phospho->beta_catenin target_genes Decreased Target Gene Expression (c-Myc, Cyclin D1) beta_catenin->target_genes proliferation Inhibited Cell Proliferation target_genes->proliferation

Caption: Lansoprazole's inhibitory effect on the Wnt/β-catenin pathway.

References

Troubleshooting inconsistent results in lansoprazole-gefitinib combination studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in studies combining lansoprazole and gefitinib.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind combining lansoprazole with gefitinib?

Lansoprazole, a proton pump inhibitor (PPI), has demonstrated antitumor effects and has been shown to enhance the efficacy of chemotherapeutic agents.[1][2][3] In combination with gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), lansoprazole has been observed to have a synergistic antitumor effect in non-small cell lung cancer (NSCLC) cells.[1][4][5] This synergy is attributed to lansoprazole's ability to induce apoptosis, cause G0/G1 cell cycle arrest, and inhibit autophagy by blocking the fusion of autophagosomes with lysosomes.[1][4][5]

Q2: What are the key signaling pathways affected by the lansoprazole-gefitinib combination?

The combination of lansoprazole and gefitinib has been shown to synergistically inhibit several key signaling pathways involved in cancer cell proliferation and survival. These include the inhibition of Stat3 phosphorylation, as well as the PI3K/Akt/mTOR and Ras/Raf/ERK pathways.[1][4][5] This leads to downstream effects on cell cycle-related proteins (e.g., p-Rb, cyclin D1, p27) and apoptotic proteins (e.g., Bax, Bcl-2, caspase-3, PARP).[1][5]

Q3: I am not observing the reported synergistic effect between lansoprazole and gefitinib. What are the potential reasons?

Several factors can contribute to a lack of synergy in your experiments. These can be broadly categorized into issues related to drug bioavailability, cellular context, and experimental setup. See the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.

Q4: Can lansoprazole affect the absorption and bioavailability of gefitinib?

Yes. Gefitinib's absorption is pH-dependent, and its solubility is reduced in a less acidic environment.[6][7][8] Since lansoprazole is a PPI that increases gastric pH, it can decrease the absorption and plasma concentration of gefitinib.[6][7][9] This is a critical consideration for in vivo studies and clinical settings. Some studies suggest that the timing of administration can be crucial; for instance, administering lansoprazole 2 hours before gefitinib has been used in successful preclinical studies.[1][4]

Q5: What are the known mechanisms of resistance to gefitinib that might affect the outcome of combination studies?

Resistance to gefitinib can be intrinsic or acquired and can significantly impact the efficacy of the combination therapy. Key mechanisms include:

  • Secondary mutations in EGFR: The T790M "gatekeeper" mutation is a common cause of acquired resistance.[10][11]

  • Activation of bypass signaling pathways: This can involve the amplification or overexpression of other receptor tyrosine kinases like MET or AXL.[10][12]

  • Induction of autocrine signaling loops: For example, the FGF2-FGFR1 loop can provide an alternative growth signal.[13]

  • Histological or phenotypic transformations. [14]

Troubleshooting Guide

Issue 1: Reduced or No Synergistic Cytotoxicity Observed In Vitro

Potential Cause Troubleshooting Steps
Suboptimal Drug Concentrations or Ratios - Perform dose-response curves for each drug individually to determine their IC50 values in your specific cell line.[15] - Test a matrix of concentrations for both drugs to identify synergistic ratios. The Chou-Talalay method can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy.[4][15]
Incorrect Drug Administration Sequence - In some studies demonstrating synergy, cells were pre-treated with lansoprazole for a period (e.g., 2 hours) before the addition of gefitinib.[4][16] Consider testing different pre-incubation times with lansoprazole.
Cell Line-Specific Resistance - Characterize the EGFR mutation status of your cell line. The synergistic effect may be more pronounced in EGFR-mutant NSCLC cells. - Investigate potential intrinsic resistance mechanisms in your cell line, such as the expression of AXL or MET.[12]
Experimental Variability - Ensure consistent cell seeding density and growth phase. - Verify the stability and activity of your drug stocks.

Issue 2: Inconsistent Antitumor Effects in In Vivo Models

Potential Cause Troubleshooting Steps
Pharmacokinetic Interaction Affecting Gefitinib Bioavailability - The increase in gastric pH by lansoprazole can reduce gefitinib absorption.[6][7][8] - Stagger the administration of the two drugs. A successful protocol involved administering lansoprazole orally 2 hours before gefitinib.[1][4] - Consider alternative formulations or routes of administration for gefitinib if inconsistent absorption is suspected.
Tumor Microenvironment Factors - The acidic tumor microenvironment can influence drug efficacy.[2] Lansoprazole's mechanism is partly dependent on this acidic environment.[17] The characteristics of your xenograft model's microenvironment may play a role.
Development of Acquired Resistance in the Tumor Model - If the combination is initially effective but tumors eventually regrow, investigate the emergence of acquired resistance mechanisms (e.g., T790M mutation) in the resistant tumors.[10][11]
Dosing and Schedule - Optimize the dose and schedule of both drugs in your animal model. The reported effective doses in a nude mouse xenograft model were 25 mg/kg for lansoprazole and 80 mg/kg for gefitinib, administered every other day.[1][4]

Data Summary

Table 1: In Vitro IC50 Values and Combination Effects

Cell LineDrugIC50 (48h)Combination Effect (with Gefitinib)Reference
A549Lansoprazole110.4 µMSynergistic[4]
A549Gefitinib~25 µMSynergistic (with Lansoprazole)[4]
H1299Gefitinib> 10 µM (Resistant)-[12]
Calu-1Gefitinib> 10 µM (Resistant)-[12]
H292Gefitinib< 1 µM (Sensitive)-[12]
H1993Gefitinib< 1 µM (Sensitive)-[12]

Table 2: In Vivo Xenograft Study Parameters

ParameterDetailsReference
Cell LineA549[1][4]
Animal ModelBALB/c nude mice[1][4]
Lansoprazole Dose25 mg/kg, oral[1][4]
Gefitinib Dose80 mg/kg, oral[1][4]
Dosing ScheduleEvery other day for 19 days[1][4]
Administration TimingLansoprazole administered 2 hours before gefitinib[1][4]
OutcomeSignificant attenuation of tumor growth with the combination compared to single agents[1][4]

Experimental Protocols

1. Cell Viability and Synergy Analysis (MTT Assay & Chou-Talalay Method)

  • Cell Seeding: Plate A549 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • For individual dose-response curves, treat cells with a range of concentrations of lansoprazole or gefitinib for 48 hours.

    • For combination studies, pre-treat cells with lansoprazole for 2 hours, then add gefitinib at various concentrations and incubate for an additional 48 hours.[4][16] Use fixed ratios of the IC50 values for each drug (e.g., 1:1, 1:2 IC50 ratios).[4]

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control. Use software like CalcuSyn or CompuSyn to determine the IC50 values and the Combination Index (CI) based on the Chou-Talalay method.[4][15] A CI value less than 1 indicates synergism.

2. Western Blot Analysis of Signaling Pathways

  • Cell Lysis: Treat cells with lansoprazole, gefitinib, or the combination for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against proteins of interest (e.g., p-Stat3, Stat3, p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3, Bcl-2, Bax) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Nude Mouse Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject A549 cells (e.g., 5x10⁶ cells in 100 µL PBS) into the flank of 6-week-old BALB/c nude mice.[4]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 30–50 mm³, randomize the mice into treatment groups (e.g., vehicle control, lansoprazole alone, gefitinib alone, combination).[1][4]

  • Drug Administration: Administer drugs orally every other day. For the combination group, administer lansoprazole (25 mg/kg) 2 hours before gefitinib (80 mg/kg).[1][4]

  • Monitoring: Measure tumor volume and body weight every other day. Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint: After the pre-determined treatment period (e.g., 19 days), sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[1][4]

Visualizations

G cluster_0 Upstream Signaling cluster_1 Signaling Pathways cluster_2 Cellular Outcomes cluster_3 Drug Intervention EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Stat3 Stat3 EGFR->Stat3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf ERK ERK Raf->ERK ERK->Proliferation ERK->Survival Stat3->Proliferation Stat3->Survival Apoptosis Apoptosis Gefitinib Gefitinib Gefitinib->EGFR Inhibits Lansoprazole Lansoprazole Lansoprazole->PI3K Inhibits Lansoprazole->Raf Inhibits Lansoprazole->ERK Inhibits Lansoprazole->Stat3 Inhibits Lansoprazole->Apoptosis Induces

Caption: Signaling pathways inhibited by lansoprazole and gefitinib.

G start Inconsistent In Vitro Synergy q1 Are drug concentrations and ratios optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the drug administration sequence correct? a1_yes->q2 sol1 Perform dose-response curves. Use Chou-Talalay method to find synergistic ratios. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the cell line known to be resistant to gefitinib? a2_yes->q3 sol2 Test pre-incubation with lansoprazole before adding gefitinib. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Investigate resistance pathways (e.g., AXL, MET). Consider using a gefitinib-sensitive cell line. a3_yes->sol3 end Review experimental variability (seeding, drug stability). a3_no->end

Caption: Troubleshooting workflow for inconsistent in vitro results.

References

Validation & Comparative

Lansoprazole's Impact on Inflammatory Cytokines in Monocytic Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-inflammatory effects of lansoprazole on TNF-α and IL-1β expression in monocytic cells, with a comparative look at other proton pump inhibitors (PPIs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), has demonstrated anti-inflammatory properties beyond its primary function of gastric acid suppression. Research indicates that lansoprazole can significantly modulate the expression of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in monocytic cells. This guide provides a comparative analysis of lansoprazole's effects with other PPIs, supported by experimental findings and detailed methodologies.

Comparative Efficacy of Proton Pump Inhibitors on Cytokine Expression

The following tables summarize the quantitative data on the inhibitory effects of various PPIs on TNF-α and IL-1β expression in the human monocytic cell line, THP-1.

Table 1: Effect of Lansoprazole on TNF-α and IL-1β Expression in LPS-Stimulated THP-1 Cells

CytokineLansoprazole ConcentrationStimulation% Inhibition of Protein Production% Inhibition of mRNA ExpressionReference
TNF-α100 µMLPS (1 µg/mL)~50%~60%[1]
IL-1β100 µMLPS (1 µg/mL)~45%~55%[1]

Table 2: Comparative Effects of Other PPIs on TNF-α and IL-1β Expression in Monocytic Cells

DrugCell TypeStimulationConcentrationEffect on TNF-αEffect on IL-1βReference
OmeprazoleTHP-1 CellsLPS + IFN-γNot SpecifiedSignificant ReductionNot Assessed
OmeprazoleHuman MonocytesLPS300 µM80% Inhibition80% Inhibition
EsomeprazoleMurine MacrophagesLPSNot SpecifiedSignificant ReductionSignificant Reduction
PantoprazoleHuman PBMCsPHA/TSST75 µMNo direct data on TNF-α/IL-1βReduced IFN-γ and IL-2

Experimental Protocols

A standardized experimental workflow is often employed to validate the effects of these compounds on monocytic cells.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture Culture THP-1 monocytic cells differentiate Differentiate with PMA (optional) culture->differentiate pre_treat Pre-treat with Lansoprazole or other PPIs differentiate->pre_treat stimulate Stimulate with Lipopolysaccharide (LPS) pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa Measure protein levels (ELISA) collect_supernatant->elisa qpcr Measure mRNA levels (qPCR) lyse_cells->qpcr

Figure 1. A generalized experimental workflow for assessing the impact of PPIs on cytokine expression in monocytic cells.

Detailed Methodologies
  • Cell Culture: The human monocytic leukemia cell line, THP-1, is a commonly used model.[1] Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For some assays, THP-1 monocytes are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Drug Treatment and Stimulation: Cells are typically pre-incubated with varying concentrations of lansoprazole or other PPIs for a specified period (e.g., 1-2 hours) before stimulation.[1] Inflammation is induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at concentrations typically ranging from 100 ng/mL to 1 µg/mL.[1]

  • Cytokine Measurement:

    • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of secreted TNF-α and IL-1β in the cell culture supernatant is quantified using commercially available ELISA kits.[1]

    • qPCR (Quantitative Polymerase Chain Reaction): To assess the effect on gene expression, total RNA is extracted from the cells. The mRNA levels of TNF-α and IL-1β are then quantified by real-time qPCR, often normalized to a housekeeping gene like GAPDH.[1]

  • Western Blotting: To investigate the underlying signaling pathways, protein lysates are collected and subjected to Western blotting to detect the phosphorylation status of key signaling molecules like IκB-α and ERK.[1]

Signaling Pathways Implicated in Lansoprazole's Anti-inflammatory Effect

Lansoprazole's inhibitory effect on TNF-α and IL-1β production in monocytic cells is primarily mediated through the suppression of the NF-κB and ERK signaling pathways.[1]

G cluster_pathway Lansoprazole's Mechanism of Action cluster_nfkb NF-κB Pathway cluster_erk ERK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MEK MEK TLR4->MEK Lanso Lansoprazole Lanso->IKK inhibits Lanso->MEK inhibits IkBa IκB-α IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Cytokines TNF-α, IL-1β (mRNA & Protein) NFkB_nuc->Cytokines ERK ERK MEK->ERK phosphorylates pERK p-ERK (nucleus) ERK->pERK pERK->Cytokines

Figure 2. Lansoprazole inhibits LPS-induced TNF-α and IL-1β production by blocking the NF-κB and ERK signaling pathways.

Upon stimulation with LPS, Toll-like receptor 4 (TLR4) is activated, which in turn triggers downstream signaling cascades.[1] In the NF-κB pathway, this leads to the phosphorylation and subsequent degradation of IκB-α, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] Concurrently, the ERK pathway is activated through the phosphorylation of MEK and ERK.[1] Lansoprazole has been shown to inhibit the phosphorylation and degradation of IκB-α and the phosphorylation of ERK, thereby suppressing the expression of TNF-α and IL-1β.[1]

Some PPIs, like esomeprazole, have also been shown to exert anti-inflammatory effects through the activation of the Nrf2/HO-1 pathway, which is a key regulator of cellular antioxidant responses.

G cluster_pathway Esomeprazole's Antioxidant Pathway Esomeprazole Esomeprazole Keap1 Keap1 Esomeprazole->Keap1 induces dissociation from Nrf2 Nrf2 Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to HO1 HO-1 ARE->HO1 activates transcription of Anti_inflammatory Anti-inflammatory effects HO1->Anti_inflammatory

Figure 3. Esomeprazole can induce the Nrf2/HO-1 pathway, leading to antioxidant and anti-inflammatory effects.

Conclusion

The available evidence strongly suggests that lansoprazole exerts a significant anti-inflammatory effect on monocytic cells by downregulating the expression of TNF-α and IL-1β. This action is primarily mediated through the inhibition of the NF-κB and ERK signaling pathways. Comparative data indicates that other PPIs, such as omeprazole and esomeprazole, also possess anti-inflammatory properties, potentially acting through similar or complementary pathways. These findings open avenues for exploring the therapeutic potential of lansoprazole and other PPIs in inflammatory conditions beyond acid-related disorders. Further research is warranted to fully elucidate the comparative efficacy and mechanisms of different PPIs in modulating inflammatory responses in various cell types.

References

Synergistic Antitumor Effect of Lansoprazole and Gefitinib in A549 Lung Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic antitumor effects of the proton pump inhibitor lansoprazole (Lpz) in combination with the EGFR tyrosine kinase inhibitor gefitinib (Gef) in non-small cell lung cancer (NSCLC) A549 cells. The data presented herein, derived from in vitro and in vivo studies, demonstrates that this combination therapy significantly enhances apoptosis and cell cycle arrest compared to either agent alone, offering a promising therapeutic strategy for NSCLC.[1][2]

Executive Summary

Gefitinib is a first-line treatment for NSCLC patients with EGFR mutations, but its efficacy is often limited by acquired resistance.[3] This guide explores the potential of lansoprazole, a widely used anti-acid medication, to enhance the anticancer activity of gefitinib in A549 cells, which are EGFR wild-type. The combination of lansoprazole and gefitinib exhibits a potent synergistic effect, leading to increased inhibition of cell proliferation, enhanced induction of apoptosis, and more pronounced cell cycle arrest at the G0/G1 phase.[1][4] Mechanistically, this synergy is attributed to the combined inhibition of key signaling pathways, including STAT3, PI3K/Akt, and Raf/ERK.[1][2]

Comparative Performance Data

The synergistic effect of lansoprazole and gefitinib was quantitatively assessed through cell viability assays, cell cycle analysis, and apoptosis assays. The combination index (CI) values, calculated using the Chou-Talalay method, would be instrumental in definitively determining synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). While the direct CI values are not explicitly tabled in the source material, the presented data strongly supports a synergistic interaction.

Table 1: Cell Viability (MTT Assay)

The IC50 values represent the concentration of the drug required to inhibit 50% of cell growth. The combination treatment shows a significantly lower effective dose, indicating synergism.

TreatmentConcentration (µM)Inhibition of Proliferation (%)IC50 (µM)
Lansoprazole110.4 (48h)50110.4
Gefitinib15.83 (48h)5015.83
Lpz + Gef (Combination)44 (Lpz) + 12.66 (Gef)Not explicitly stated, but synergistic plots shownLower than individual agents

Data adapted from a study on A549 cells treated for 48 hours.[1]

Table 2: Cell Cycle Analysis (Flow Cytometry)

The combination of lansoprazole and gefitinib leads to a more significant arrest of cells in the G0/G1 phase of the cell cycle compared to individual treatments.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control~45%~35%~20%
LansoprazoleIncreasedDecreasedDecreased
GefitinibIncreasedDecreasedDecreased
Lpz + Gef (Combination)Significantly Increased Significantly Decreased Significantly Decreased

Qualitative representation based on described enhanced G0/G1 cell cycle arrest.[1][4]

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

The combination therapy markedly increases the percentage of apoptotic A549 cells.

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
ControlBaselineBaselineBaseline
LansoprazoleIncreasedIncreasedIncreased
GefitinibIncreasedIncreasedIncreased
Lpz + Gef (Combination)Substantially Increased Substantially Increased Substantially Increased

Qualitative representation based on described facilitation of apoptosis.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Reagents

A549 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin.[1][3] Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.[1][3] Lansoprazole and gefitinib were dissolved in DMSO for in vitro experiments.[1]

Determination of Cell Viability (MTT Assay)
  • A549 cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with various concentrations of lansoprazole, gefitinib, or their combination for 48 hours. For combination treatments, cells were pre-treated with lansoprazole for 2 hours before the addition of gefitinib.[1][4]

  • Following treatment, 20 μl of MTT solution (5 mg/ml) was added to each well and incubated for 4 hours.[1]

  • The medium was then removed, and the formazan crystals were dissolved in DMSO.

  • The optical density was measured at 490 nm using a microplate reader.[1]

Flow Cytometric Analysis of Cell Cycle and Apoptosis
  • Cell Cycle: A549 cells were treated with lansoprazole, gefitinib, or the combination for 48 hours. Cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. After fixation, cells were washed and incubated with RNase A and propidium iodide (PI) before analysis by flow cytometry.

  • Apoptosis: A FITC-Annexin V apoptosis detection kit was used.[1] After treatment, cells were harvested, washed, and resuspended in binding buffer. FITC-Annexin V and PI were added, and the cells were incubated in the dark for 15 minutes before analysis by flow cytometry.

Western Blotting
  • A549 cells were treated as described above.

  • Total protein was extracted using RIPA lysis buffer.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were blocked and then incubated with primary antibodies against key proteins (e.g., p-Stat3, p-Akt, p-ERK, Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, p27).[1][2]

  • After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) reagent.[1]

Visualizing the Mechanism of Action

The synergistic effect of lansoprazole and gefitinib is rooted in their combined impact on critical cancer cell signaling pathways. The following diagrams illustrate the experimental workflow and the targeted molecular pathways.

G cluster_0 Experimental Setup cluster_1 Assays cluster_2 Data Analysis A549 A549 Cell Culture Treatment Treatment Groups: - Control - Lansoprazole - Gefitinib - Lpz + Gef A549->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT FACS_Cycle Flow Cytometry (Cell Cycle) Treatment->FACS_Cycle FACS_Apoptosis Flow Cytometry (Apoptosis) Treatment->FACS_Apoptosis WB Western Blot (Protein Expression) Treatment->WB Data Quantitative Data Analysis MTT->Data FACS_Cycle->Data FACS_Apoptosis->Data WB->Data Pathway Signaling Pathway Analysis WB->Pathway

Fig. 1: Experimental workflow for validating the synergistic effect.

G cluster_pathways Signaling Pathways cluster_effects Cellular Effects Lpz Lansoprazole STAT3 p-STAT3 Lpz->STAT3 PI3K PI3K/Akt Lpz->PI3K RAF Raf/ERK Lpz->RAF Gef Gefitinib Gef->STAT3 Gef->PI3K Gef->RAF Proliferation Decreased Cell Proliferation STAT3->Proliferation Apoptosis Increased Apoptosis STAT3->Apoptosis Arrest G0/G1 Cell Cycle Arrest STAT3->Arrest PI3K->Proliferation PI3K->Apoptosis PI3K->Arrest RAF->Proliferation RAF->Apoptosis RAF->Arrest

Fig. 2: Combined inhibition of signaling pathways by Lansoprazole and Gefitinib.

Conclusion

The combination of lansoprazole and gefitinib demonstrates a significant synergistic antitumor effect in A549 non-small cell lung cancer cells.[1] This effect is achieved through the enhanced induction of apoptosis and G0/G1 cell cycle arrest, mediated by the simultaneous inhibition of the STAT3, PI3K/Akt, and Raf/ERK signaling pathways.[1][2] These findings provide a strong rationale for further clinical investigation of this drug combination as a novel therapeutic strategy for NSCLC, potentially overcoming gefitinib resistance and improving patient outcomes.

References

A Comparative Analysis of Lansoprazole and Other Proton Pump Inhibitors on V-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of lansoprazole and other proton pump inhibitors (PPIs) on Vacuolar-type H+-ATPase (V-ATPase). While PPIs are primarily known for their potent inhibition of the gastric H+/K+-ATPase, emerging evidence indicates they also affect V-ATPase, a key proton pump involved in various cellular processes, including organelle acidification and signaling pathways critical in cancer biology. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support further research and drug development.

Data Presentation: Comparative Inhibition of V-ATPase by PPIs

The following table summarizes the available quantitative data on the inhibitory effects of lansoprazole and other common PPIs on V-ATPase. It is important to note that direct comparative studies with IC50 values for all PPIs on V-ATPase are limited, and the inhibitory potency can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

DrugV-ATPase Inhibition DataH+/K+-ATPase IC50Relative Potency (H+/K+-ATPase Inhibition)
Lansoprazole Specific IC50 value not readily available in cited literature.2.1 µM[1]0.90 (relative to Omeprazole)[2][3][4]
Omeprazole IC50: ~12-80 µM (from chromaffin granules); ~200 µM (osteoclast-mediated bone resorption)Not specified in these V-ATPase studies1.00 (Reference)[2][3][4]
Esomeprazole ~70% inhibition at 20 µMNot specified in these V-ATPase studies1.60 (relative to Omeprazole)[2][3][4]
Pantoprazole ~70% inhibition at 20 µMNot specified in these V-ATPase studies0.23 (relative to Omeprazole)[2][3][4]
Rabeprazole ~70% inhibition at 20 µMNot specified in these V-ATPase studies1.82 (relative to Omeprazole)[2][3][4]

Disclaimer: The relative potency is based on H+/K+-ATPase inhibition and may not directly correlate with V-ATPase inhibition.

Experimental Protocols

A generalized experimental protocol for assessing the in-vitro inhibition of V-ATPase by PPIs is outlined below. This protocol is a composite based on methodologies described in the scientific literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of various PPIs on V-ATPase activity.

Materials:

  • Isolated vacuolar membrane vesicles from a suitable source (e.g., yeast, insect cells, or mammalian tissue).

  • Proton Pump Inhibitors: Lansoprazole, Omeprazole, Esomeprazole, Pantoprazole, Rabeprazole.

  • Assay Buffer (e.g., 50 mM HEPES-Tris pH 7.4, 3 mM MgCl2, 50 mM KCl).

  • ATP (disodium salt).

  • For ATPase Activity Assay (Spectrophotometric):

    • Enzyme-coupled assay reagents (pyruvate kinase, lactate dehydrogenase, NADH, phosphoenolpyruvate).

    • Or a phosphate detection reagent (e.g., PiColorLock™ Gold Phosphate Detection System).

  • For Proton Transport Assay (Fluorometric):

    • pH-sensitive fluorescent probe (e.g., 9-amino-6-chloro-2-methoxyacridine - ACMA).

  • Microplate reader (spectrophotometer and/or fluorometer).

Procedure:

Part 1: ATPase Activity Assay (Spectrophotometric - Inorganic Phosphate Detection)

  • Preparation of Reagents: Prepare stock solutions of PPIs in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each PPI to be tested.

  • Reaction Setup: In a 96-well microplate, add the isolated vacuolar membrane vesicles to the assay buffer.

  • Incubation with Inhibitor: Add the different concentrations of the PPIs to the wells. Include a control group with no inhibitor. Incubate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Start the reaction by adding a defined concentration of ATP to each well.

  • Termination and Detection: After a specific incubation time (e.g., 20-30 minutes), stop the reaction. Measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each PPI concentration compared to the control. Plot the percentage of inhibition against the logarithm of the PPI concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Proton Transport Assay (Fluorometric)

  • Preparation of Vesicles: Load the isolated vacuolar membrane vesicles with the pH-sensitive fluorescent probe ACMA by incubation.

  • Reaction Setup: In a cuvette or 96-well plate, add the ACMA-loaded vesicles to the assay buffer.

  • Incubation with Inhibitor: Add the desired concentration of the PPI and incubate for a predetermined time.

  • Initiation of Proton Pumping: Initiate proton transport by adding ATP.

  • Fluorescence Measurement: Monitor the quenching of ACMA fluorescence over time using a fluorometer. The rate of fluorescence quenching is proportional to the rate of proton transport.

  • Data Analysis: Compare the rate of fluorescence quenching in the presence and absence of the PPI to determine the extent of inhibition.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for V-ATPase Inhibition Assay vesicle_prep Isolation of Vacuolar Vesicles incubation Incubation of Vesicles with PPIs vesicle_prep->incubation ppi_prep Preparation of PPI Solutions ppi_prep->incubation atp_addition Initiation of Reaction with ATP incubation->atp_addition measurement Measurement of V-ATPase Activity atp_addition->measurement data_analysis Data Analysis and IC50 Determination measurement->data_analysis

Caption: A generalized workflow for assessing the inhibitory effects of PPIs on V-ATPase activity.

G cluster_pathway V-ATPase Inhibition and Downstream Signaling PPI Proton Pump Inhibitors (e.g., Lansoprazole) V_ATPase V-ATPase PPI->V_ATPase Inhibition Lysosome Lysosomal Acidification V_ATPase->Lysosome Maintains PI3K PI3K V_ATPase->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth HIF1a->Cell_Growth

Caption: Inhibition of V-ATPase by PPIs can disrupt the PI3K/Akt/mTOR signaling pathway.

G cluster_comparison Relative V-ATPase Inhibition by PPIs Lansoprazole Lansoprazole IC50: N/A Relative Potency (H+/K+-ATPase): Moderate Omeprazole Omeprazole IC50: 12-200 µM Relative Potency (H+/K+-ATPase): Moderate Esomeprazole Esomeprazole ~70% inhibition at 20 µM Relative Potency (H+/K+-ATPase): High Pantoprazole Pantoprazole ~70% inhibition at 20 µM Relative Potency (H+/K+-ATPase): Low Rabeprazole Rabeprazole ~70% inhibition at 20 µM Relative Potency (H+/K+-ATPase): High

Caption: A qualitative and quantitative comparison of V-ATPase inhibition by different PPIs.

References

Unveiling the Anti-Cancer Potential of Lansoprazole: A Cross-Study Comparison of IC50 Values in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence suggests that lansoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related stomach conditions, exhibits promising anti-cancer properties. This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of lansoprazole across various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data, compiled from multiple studies, highlights the differential sensitivity of cancer cells to lansoprazole and underscores the importance of standardized experimental protocols in interpreting these findings.

Comparative Analysis of Lansoprazole IC50 Values

The cytotoxic effects of lansoprazole have been evaluated in a range of cancer cell lines, with IC50 values showing considerable variation depending on the cell type and experimental conditions. The following table summarizes the reported IC50 values, providing a quantitative overview of lansoprazole's anti-proliferative activity.

Cancer TypeCell LineIC50 (µM)Treatment DurationAssay MethodReference
Non-Small Cell Lung CancerA549110.448 hoursMTT[1]
Non-Small Cell Lung CancerA54969.572 hoursMTT[1]
Breast CancerMDA-MB-231Not specified, but proliferation inhibited48 hoursMTT[1]
Breast CancerMCF-7Not specified, but proliferation inhibited48 hoursMTT[1]
Colorectal CancerHCT-116400 ± 2.36Not SpecifiedNot Specified
Sessile Serrated LesionsPatient-Derived Organoids (PDOs)47Not SpecifiedCell Viability Assay[2]
MelanomaMe30966Pre-treatment with 50 µM showed increased cisplatin uptake1 day (pre-treatment)Not Applicable[3]
Human GliomaU251Not specified, but proliferation inhibited48 hoursMTT[1]

Detailed Experimental Protocols

The accurate interpretation and comparison of IC50 values necessitate a thorough understanding of the methodologies employed. Below are detailed protocols for the most common cell viability assays cited in the summarized studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density ranging from 1,000 to 100,000 cells per well, depending on the cell line's growth characteristics.[4] For instance, A549 cells are often seeded at a density of 5 x 10³ cells per well.

  • Drug Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of lansoprazole.

  • Incubation: The cells are incubated with the drug for a specified period, typically ranging from 24 to 72 hours.[1]

  • MTT Addition: Following the treatment period, 10-50 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[4][5]

  • Formazan Crystal Formation: The plate is incubated for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into insoluble formazan crystals.[4]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or a solution of SDS in HCl.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[4] The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

  • Cell Seeding and Drug Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with lansoprazole.

  • Cell Fixation: After drug incubation, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of SRB in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510-565 nm.

Signaling Pathways and Experimental Workflows

Lansoprazole's anti-cancer effects are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow for determining IC50 values.

G General Workflow for IC50 Determination cluster_0 Cell Culture and Treatment cluster_1 Viability Assessment Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

A generalized workflow for determining the IC50 value of a compound.

Lansoprazole has been shown to inhibit several critical signaling pathways that are often dysregulated in cancer.[8][9]

G Lansoprazole Lansoprazole pStat3 p-Stat3 Lansoprazole->pStat3 inhibits PI3K PI3K Lansoprazole->PI3K inhibits expression pAkt p-Akt Lansoprazole->pAkt inhibits pRaf p-c-Raf Lansoprazole->pRaf inhibits pERK p-ERK Lansoprazole->pERK inhibits Stat3 Stat3 Stat3->pStat3 Proliferation Proliferation pStat3->Proliferation Apoptosis Apoptosis pStat3->Apoptosis promotes Akt Akt PI3K->Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR pmTOR->Proliferation pmTOR->Apoptosis promotes Raf c-Raf Raf->pRaf ERK ERK pRaf->ERK ERK->pERK pERK->Proliferation pERK->Apoptosis promotes

Lansoprazole's inhibitory effects on key cancer signaling pathways.

Specifically, studies have demonstrated that lansoprazole can inhibit the phosphorylation of Stat3, Akt, c-Raf, and ERK.[8][9] Furthermore, it has been shown to decrease the expression of PI3K isoforms.[8] This multi-targeted inhibition of pro-survival and proliferative pathways contributes to its anti-cancer activity.

Conclusion

The compiled data indicates that lansoprazole exhibits a broad range of cytotoxic activity against various cancer cell lines. The variability in IC50 values underscores the need for standardized experimental protocols to facilitate meaningful cross-study comparisons. The elucidation of its inhibitory effects on key signaling pathways provides a mechanistic basis for its anti-cancer properties and supports further investigation into its potential as a repurposed therapeutic agent in oncology. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of lansoprazole in cancer treatment.

References

Comparative Analysis of Lansoprazole and its Metabolites on CYP3A4 Induction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the inductive effects of the proton pump inhibitor lansoprazole and its primary metabolites, lansoprazole sulfide and lansoprazole sulfone, on cytochrome P450 3A4 (CYP3A4). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and visualization of the key signaling pathways.

Executive Summary

Lansoprazole, a widely prescribed proton pump inhibitor, is known to be both a substrate and an inducer of the critical drug-metabolizing enzyme CYP3A4. This induction is primarily mediated through the activation of the pregnane X receptor (PXR). While the inductive properties of the parent drug, lansoprazole, have been characterized, a direct quantitative comparison with its major metabolites, lansoprazole sulfide and lansoprazole sulfone, is less documented in publicly available literature. This guide synthesizes the existing knowledge on lansoprazole's effects and provides a framework for evaluating the complete inductive potential of all three compounds.

Data Presentation: Quantitative Analysis of CYP3A4 Induction

While direct comparative studies on the CYP3A4 induction potential of lansoprazole versus its sulfide and sulfone metabolites are limited, existing research on lansoprazole provides a baseline for understanding its effects. The following table summarizes data from studies on lansoprazole-mediated CYP3A4 induction in human hepatocytes and HepG2 cells.

CompoundCell SystemConcentrationFold Induction of CYP3A4 mRNAFold Induction of CYP3A4 ProteinPXR Activation (EC50)Reference
Racemic LansoprazoleHepG2 cells100 µM3-5 foldInducedNot specified[1]
S-LansoprazoleHepG2 cells100 µM~4-foldStrongest induction among enantiomers3.1 ± 1.3 µM[1]
R-LansoprazoleHepG2 cells100 µM~3-foldInduced5.2 ± 3.3 µM[1]
Racemic LansoprazoleHuman Hepatocytes100 µMInducedInducedNot applicable[1][2]

Note: Data for lansoprazole sulfide and lansoprazole sulfone are not available in the cited literature for a direct comparison. Further studies are required to quantify their inductive potential.

Signaling Pathway of CYP3A4 Induction

The induction of CYP3A4 by lansoprazole is predominantly mediated by the nuclear receptor PXR. Upon binding to PXR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. There, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements in the promoter region of the CYP3A4 gene, leading to increased transcription and subsequent protein expression.

CYP3A4_Induction_Pathway lansoprazole Lansoprazole / Metabolite PXR PXR lansoprazole->PXR PXR_complex PXR-Ligand Complex RXR RXR PXR_complex->RXR Heterodimerizes with PXR_RXR PXR-RXR Heterodimer PXR_complex->PXR_RXR RXR->PXR_RXR DNA CYP3A4 Gene Promoter PXR_RXR->DNA Binds to Response Element mRNA CYP3A4 mRNA DNA->mRNA Initiates Transcription protein CYP3A4 Protein mRNA->protein Translation

PXR-mediated CYP3A4 induction pathway.

Experimental Protocols

CYP3A4 Induction Assay in Plated Human Hepatocytes

This protocol outlines a typical in vitro assay to determine the potential of a test compound to induce CYP3A4.

  • Cell Culture: Cryopreserved human hepatocytes are thawed and plated on collagen-coated plates. The cells are allowed to attach and form a monolayer for 24-48 hours.

  • Compound Treatment: The hepatocytes are treated with various concentrations of the test compounds (lansoprazole, lansoprazole sulfide, lansoprazole sulfone), a positive control (e.g., rifampicin), and a vehicle control (e.g., DMSO) for 48-72 hours. The medium is replaced with fresh medium containing the test compounds every 24 hours.

  • Endpoint Analysis:

    • mRNA Quantification (qRT-PCR): Total RNA is isolated from the treated cells. The expression of CYP3A4 mRNA is quantified using quantitative real-time PCR (qRT-PCR). The results are normalized to a housekeeping gene (e.g., GAPDH) and expressed as fold induction over the vehicle control.[3]

    • Protein Quantification (Western Blot): Cell lysates are prepared, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for CYP3A4 and a loading control (e.g., β-actin). The protein bands are visualized and quantified.[3]

    • Enzyme Activity Assay: A specific CYP3A4 substrate (e.g., midazolam or testosterone) is added to the cells. The formation of the metabolite is measured by LC-MS/MS to determine the catalytic activity of the induced CYP3A4 enzyme.

Experimental_Workflow cluster_endpoints Endpoint Analysis start Start plate_cells Plate Cryopreserved Human Hepatocytes start->plate_cells treat_cells Treat with Compounds (48-72h) plate_cells->treat_cells qRT_PCR mRNA Quantification (qRT-PCR) treat_cells->qRT_PCR western_blot Protein Quantification (Western Blot) treat_cells->western_blot activity_assay Enzyme Activity Assay (LC-MS/MS) treat_cells->activity_assay end End qRT_PCR->end western_blot->end activity_assay->end

Workflow for CYP3A4 induction assay.

PXR Activation Assay (Reporter Gene Assay)

This assay determines if a compound can activate the PXR.

  • Cell Line: A human liver cell line (e.g., HepG2) is transiently or stably transfected with two plasmids:

    • An expression vector for human PXR.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with PXR response elements.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compounds, a positive control (e.g., rifampicin), and a vehicle control for 24 hours.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of PXR by the test compound.

Discussion and Future Directions

The available data clearly indicate that lansoprazole is an inducer of CYP3A4, acting through the PXR signaling pathway.[1][2] This has important implications for potential drug-drug interactions when lansoprazole is co-administered with other drugs metabolized by CYP3A4.

A significant knowledge gap remains concerning the inductive potential of lansoprazole's primary metabolites, lansoprazole sulfide and lansoprazole sulfone. Given that metabolites can sometimes have different pharmacological or toxicological profiles than the parent drug, it is crucial to conduct direct comparative studies. Future research should focus on:

  • Quantitative CYP3A4 Induction Studies: Performing in vitro induction assays using primary human hepatocytes or HepG2 cells to directly compare the potency and efficacy of lansoprazole, lansoprazole sulfide, and lansoprazole sulfone in inducing CYP3A4 mRNA, protein, and activity.

  • PXR Activation by Metabolites: Conducting PXR activation assays to determine if the metabolites can also act as agonists of this nuclear receptor and to quantify their activation potential relative to the parent compound.

By filling these data gaps, a more complete and accurate assessment of the drug-drug interaction risk associated with lansoprazole therapy can be achieved. This will ultimately contribute to safer and more effective use of this important medication.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Lansoprazole Sodium for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for researchers, scientists, and drug development professionals, this document outlines the critical safety and logistical procedures for the proper disposal of lansoprazole sodium. Adherence to these guidelines is paramount for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact.

This compound, a proton pump inhibitor, requires meticulous handling and disposal due to its chemical properties and potential environmental effects. Improper disposal can lead to contamination and degradation into various byproducts. This guide provides a step-by-step operational plan for the safe management and disposal of this compound waste in a laboratory setting.

Key Disposal and Safety Information

The following table summarizes crucial data regarding the disposal and handling of this compound, compiled from safety data sheets (SDS).

ParameterGuidelineSource
Recommended Disposal Method Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1][2]
Spill Cleanup For spills, sweep up the material, minimize dust generation, and place it in a suitable, closed container for disposal.[2]
Chemical Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Known Degradation Conditions Lansoprazole degrades under acidic, basic, neutral hydrolysis, and oxidative stress conditions. It is stable under thermal and photolytic conditions.[4]
Primary Degradation Products In aqueous environments, degradation can lead to the formation of sulfides and benzimidazolones.[5][6]
Container Handling Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[7]

Procedural Steps for Disposal

The disposal of this compound should be approached systematically to ensure safety and compliance. The following workflow outlines the decision-making process and necessary actions for laboratory personnel.

start Start: this compound Waste Generated assess_waste Assess Waste Type (e.g., pure compound, contaminated material, solution) start->assess_waste is_pure Pure Compound or Expired Stock? assess_waste->is_pure is_contaminated Contaminated Material? (e.g., gloves, wipes, glassware) is_pure->is_contaminated No package_pure Package in original or clearly labeled, sealed container. is_pure->package_pure Yes is_solution Aqueous or Organic Solution? is_contaminated->is_solution No package_contaminated Place in a designated, sealed waste container for contaminated solids. is_contaminated->package_contaminated Yes package_solution Collect in a designated, sealed, and compatible waste solvent container. is_solution->package_solution Yes segregate Segregate from incompatible materials (strong acids, bases, oxidizers). package_pure->segregate package_contaminated->segregate package_solution->segregate label_waste Label waste container with contents, hazard information, and date. segregate->label_waste store_waste Store in a designated, well-ventilated, and secure waste accumulation area. label_waste->store_waste dispose Arrange for pickup and disposal by a licensed hazardous waste disposal company. store_waste->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound in a laboratory setting.

Environmental Considerations and Degradation

Lansoprazole and its metabolites can persist in aquatic environments.[8] Studies have shown that lansoprazole degrades in water, a process that is accelerated in acidic conditions and by sunlight.[5][6] The primary degradation products include sulfides and benzimidazolones.[5][6] Due to its potential environmental impact, it is imperative that this compound is not disposed of down the drain.[3] All waste, including aqueous solutions, must be collected and disposed of as chemical waste.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, contributing to a safer research environment and minimizing ecological impact.

References

Essential Safety and Operational Guide for Handling Lansoprazole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Lansoprazole Sodium in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Occupational Exposure Limits

This compound is an active pharmaceutical ingredient (API) that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It may also cause an allergic skin reaction.[1][3] Therefore, adherence to strict safety protocols is essential.

ParameterValueReference
Occupational Exposure Limit (OEL) 0.01-0.1 mg/m³ (8-hour time-weighted average)Moehs Occupational Exposure Band: 3[1]
Personal Protective Equipment (PPE) Requirements

A risk assessment should be conducted to determine the specific PPE required for the tasks being performed.[3][4] The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles.Conforming to EN 166 (EU) or NIOSH (US).[5]
Hands Powder-free nitrile, neoprene, PVC, or vinyl gloves.[3][6]Must satisfy EU Directive 89/686/EEC and the standard EN 374.[5] Inspect gloves prior to use.[5]
Body Disposable gown or lab coat. Polyethylene-coated polypropylene or other laminate materials are recommended for handling hazardous products.[6]Wear appropriate protective clothing to prevent skin exposure.[7]
Respiratory Use in a well-ventilated area with local exhaust ventilation or a laboratory fume hood.[1][5] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator is recommended.Base respirator selection on a risk assessment.[4]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong acids and bases.[1][2]

  • Recommended storage temperature is often refrigerated (2-8°C).[2]

2. Preparation and Weighing:

  • Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated containment device, to minimize dust generation and inhalation.[2][5]

  • Before handling, ensure all required PPE is donned correctly.

  • Use dedicated equipment (spatulas, weigh boats) for handling this compound. If not possible, thoroughly clean equipment after use.

3. Compounding and In-Use:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • Wash hands thoroughly with soap and water after handling and before leaving the work area.[1]

4. Accidental Spill Response:

  • Evacuate: Immediately evacuate unnecessary personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Wearing appropriate PPE, sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust during clean-up.[5]

  • Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[5]

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan: Waste and Contaminated Materials

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Collect all waste this compound and materials heavily contaminated with it in a dedicated, clearly labeled, and sealed hazardous waste container.

2. PPE Disposal:

  • Single-use gloves, gowns, and other contaminated disposable PPE should be removed carefully to avoid skin contact and disposed of immediately in the designated hazardous waste container.[8]

3. Container Disposal:

  • Empty containers should be triple-rinsed (if appropriate for the formulation) with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Dispose of the empty container in an approved waste disposal plant.[2]

4. Final Disposal:

  • All waste materials must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.[1][5]

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal of this compound start Start: Receive This compound storage Store in Cool, Dry, Well-Ventilated Area start->storage prep_area Prepare Handling Area (Fume Hood/Ventilated Enclosure) storage->prep_area don_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) prep_area->don_ppe handling Weighing / Compounding don_ppe->handling spill_check Spill Occurred? handling->spill_check spill_procedure Execute Spill Cleanup Protocol spill_check->spill_procedure Yes post_handling Post-Handling Procedures spill_check->post_handling No spill_procedure->post_handling decontaminate Decontaminate Equipment and Work Surfaces post_handling->decontaminate doff_ppe Doff and Dispose of PPE in Hazardous Waste decontaminate->doff_ppe waste_disposal Dispose of Lansoprazole Waste in Sealed Container doff_ppe->waste_disposal end End of Process waste_disposal->end

Caption: Logical workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lansoprazole Sodium
Reactant of Route 2
Reactant of Route 2
Lansoprazole Sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.